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  • Product: Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate
  • CAS: 104036-19-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate, identified by the CAS number 104036-19-3 , is a versatile carbocyclic compound of significant i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate, identified by the CAS number 104036-19-3 , is a versatile carbocyclic compound of significant interest in the field of organic synthesis and medicinal chemistry.[1] Its structure, featuring a cyclohexane ring substituted with a hydroxyl group, a methyl group, and an ethyl ester, provides a unique scaffold for the development of novel molecular entities. This guide offers a comprehensive overview of its synthesis, characterization, and potential applications, with a particular focus on its role as a building block in drug discovery and development. The strategic placement of its functional groups allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules with potential therapeutic activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is essential for its effective use in research and development. These properties influence its reactivity, solubility, and handling requirements.

PropertyValueSource
CAS Number 104036-19-3
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
Purity Typically ≥97%
InChI Key RKAZOQNUZMINIU-UHFFFAOYSA-N

Synthesis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

The synthesis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate can be efficiently achieved through the Reformatsky reaction . This classic organozinc-mediated reaction provides a reliable method for the formation of β-hydroxy esters from the reaction of an α-halo ester with a ketone or aldehyde.[2][3][4][5][6] In this case, the reaction involves the treatment of 4-methylcyclohexanone with ethyl bromoacetate in the presence of activated zinc.

Reaction Mechanism

The mechanism of the Reformatsky reaction involves the following key steps:

  • Formation of the Organozinc Reagent: Zinc metal undergoes oxidative insertion into the carbon-halogen bond of ethyl bromoacetate to form an organozinc intermediate, known as a Reformatsky enolate.[4]

  • Nucleophilic Addition: The Reformatsky enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylcyclohexanone.

  • Protonation: Subsequent workup with a mild acid protonates the resulting alkoxide to yield the final β-hydroxy ester product, Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate.

Reformatsky_Mechanism Reactants 4-Methylcyclohexanone + Ethyl Bromoacetate + Zn Organozinc Reformatsky Enolate (Organozinc Intermediate) Reactants->Organozinc Oxidative Addition Intermediate Zinc Alkoxide Intermediate Organozinc->Intermediate Nucleophilic Addition Workup Acidic Workup (H3O+) Intermediate->Workup Product Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate Workup->Product Protonation

Caption: Mechanism of the Reformatsky Reaction for the synthesis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials:

  • 4-Methylcyclohexanone

  • Ethyl bromoacetate

  • Zinc dust

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Iodine (for activation of zinc)

Instrumentation:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer with a heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add zinc dust. A small crystal of iodine can be added to activate the zinc, indicated by the disappearance of the iodine color.

  • Initiation of the Reaction: Add a solution of 4-methylcyclohexanone and a small amount of ethyl bromoacetate in anhydrous diethyl ether or THF to the activated zinc. Gentle heating may be required to initiate the reaction.

  • Addition of Reactants: Once the reaction has started (indicated by a gentle reflux), add the remaining solution of 4-methylcyclohexanone and ethyl bromoacetate dropwise from the dropping funnel at a rate that maintains a steady reflux.

  • Reaction Completion and Quenching: After the addition is complete, continue to stir the reaction mixture at reflux until the reaction is complete (monitored by TLC). Cool the reaction mixture to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Synthesis_Workflow A 1. Activation of Zinc B 2. Reaction Initiation A->B C 3. Dropwise addition of reactants B->C D 4. Reflux and monitor completion C->D E 5. Quenching with NH4Cl (aq) D->E F 6. Extraction and Drying E->F G 7. Purification by Chromatography F->G H Final Product G->H

Caption: Experimental workflow for the synthesis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate.

Analytical Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), the methyl group (a singlet), the cyclohexane ring protons, and a broad singlet for the hydroxyl proton.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, the quaternary carbon attached to the methyl group, the carbons of the cyclohexane ring, and the carbons of the ethyl group.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group, a strong absorption around 1730 cm⁻¹ corresponding to the C=O stretching of the ester, and C-H stretching vibrations in the 2800-3000 cm⁻¹ region.[8][9]
Mass Spectrometry The molecular ion peak (M+) corresponding to the molecular weight of the compound (186.25 g/mol ). Fragmentation patterns would likely show the loss of water, the ethoxy group, and other fragments of the cyclohexane ring.

Applications in Drug Development

The structural features of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate make it a valuable scaffold for the synthesis of a variety of biologically active molecules. The hydroxyl and ester functionalities serve as handles for further chemical modifications, allowing for the introduction of diverse pharmacophores.

Role as a Versatile Building Block

The cyclohexane core is a common motif in many pharmaceutical agents, providing a rigid framework that can orient functional groups in a specific spatial arrangement for optimal interaction with biological targets. The presence of the hydroxyl and methyl groups on the cyclohexane ring of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate allows for the synthesis of stereoisomers, which can be crucial for achieving desired pharmacological activity and reducing off-target effects.

While specific drugs derived directly from Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate are not prominently documented, its structural class is relevant to the synthesis of compounds with potential therapeutic applications. For instance, substituted cyclohexanecarboxylic acid derivatives are explored in the development of various therapeutic agents.

Drug_Development_Pathway Start Ethyl 4-hydroxy-1- methylcyclohexanecarboxylate Mod1 Functional Group Modification Start->Mod1 Mod2 Stereoselective Synthesis Start->Mod2 Library Compound Library Generation Mod1->Library Mod2->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Logical flow of utilizing Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate in a drug discovery program.

Conclusion

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is a key chemical intermediate with significant potential in synthetic and medicinal chemistry. Its synthesis via the robust Reformatsky reaction is well-established, and its structural features offer a versatile platform for the generation of diverse molecular architectures. For researchers and drug development professionals, a comprehensive understanding of its properties, synthesis, and potential applications is paramount for leveraging this valuable building block in the quest for novel and effective therapeutics. Further exploration into the derivatization of this compound is likely to yield novel candidates for a range of therapeutic targets.

References

  • Royal Society of Chemistry. (2019). Supporting Information. [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. [Link]

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0191685). [Link]

  • PubChem. (n.d.). Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Scribd. (2021). Reformatsky Reaction. [Link]

  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • LibreTexts. (n.d.). 11: Infrared Spectroscopy and Mass Spectrometry. [Link]

  • PubChem. (n.d.). Ethyl 4-hydroxy-2,6,6-trimethylcyclohex-2-ene-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). Ethyl 4-hydroxycyclohexanecarboxylate (C9H16O3). [Link]

  • MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • ResearchGate. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. [Link]

  • ResearchGate. (2006). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. [Link]

  • Google Patents. (n.d.). Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
  • YouTube. (2013). Chapter 13 – IR spectroscopy & Mass Spectrometry. [Link]

  • PubChem. (n.d.). (1s,4r)-1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Technical Guide: Characterization & Isolation of cis/trans-Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

This technical guide is structured to serve as a definitive reference for the characterization and isolation of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate , a critical scaffold in the synthesis of Acetyl-CoA Carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for the characterization and isolation of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate , a critical scaffold in the synthesis of Acetyl-CoA Carboxylase (ACC) inhibitors and antiviral agents.

Executive Summary & Application Context

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (CAS: 87787-05-1 / 17159-80-7) is a non-aromatic carbocyclic building block. Unlike simple cyclohexanes, the quaternary center at C1 (bearing both a methyl and an ester group) introduces unique stereochemical constraints that impact biological activity.

Primary Applications:

  • ACC Inhibitors: A key intermediate for spirocyclic acetyl-CoA carboxylase inhibitors used in treating metabolic syndrome and atherosclerosis.

  • Antiviral Therapeutics: Utilized in the synthesis of capsid assembly modulators for Hepatitis B (HBV).

  • Fragment-Based Drug Design: The molecule serves as a rigidified linker, allowing precise vector positioning of pharmacophores.

The Challenge: Synthetic routes (typically hydride reduction of the C4-ketone) invariably produce a mixture of cis and trans diastereomers. Separating and assigning these isomers is critical, as biological potency often resides in a single diastereomer (typically the thermodynamically stable equatorial-alcohol).

Stereochemical Analysis & Nomenclature

To ensure reproducibility, we must first rigorously define the stereochemical relationships.

Structural Definition[1]
  • C1 (Quaternary): Substituted with -CH₃ and -COOEt.

  • C4 (Secondary): Substituted with -OH and -H.

Isomer Designation

There are two diastereomers based on the relative orientation of the carboxylate (ester) and the hydroxyl group.

IsomerConfigurationDescriptionStability Profile
Trans trans-1,4-diester/hydroxylThe Ester (C1) and Hydroxyl (C4) are on opposite faces of the ring.Generally favored if both bulky groups can adopt equatorial positions.
Cis cis-1,4-diester/hydroxylThe Ester (C1) and Hydroxyl (C4) are on the same face of the ring.Often yields the axial-hydroxyl conformer, depending on C1 preference.

Critical Insight: In 1,1,4-trisubstituted cyclohexanes, the conformational lock is driven by the C1 substituents. The ester (-COOEt) is sterically bulkier than the methyl (-CH₃) and prefers the equatorial position. Therefore:

  • Major Conformer (Trans-isomer): Ester (Eq) + Hydroxyl (Eq).

  • Major Conformer (Cis-isomer): Ester (Eq) + Hydroxyl (Ax).

Synthesis & Isolation Strategy

The following workflow describes the generation and purification of the target molecule.

Synthesis (Reduction)

Precursor: Ethyl 1-methyl-4-oxocyclohexanecarboxylate. Reagent: Sodium Borohydride (NaBH₄) in Ethanol/THF. Outcome: A diastereomeric mixture (typically 70:30 to 60:40 ratio favoring the equatorial alcohol).

Separation Workflow

Separation is best achieved via Flash Column Chromatography, as the polarity difference between the axial and equatorial alcohol is sufficient for resolution on silica gel.

SeparationWorkflow Figure 1: Purification logic. The equatorial alcohol (less polar/more hindered) typically elutes first. Start Crude Reaction Mixture (cis/trans mix) TLC TLC Analysis (Hex:EtOAc 3:1) Stain: KMnO4 Start->TLC Column Flash Chromatography Silica Gel (40-63µm) TLC->Column Load Sample Frac1 Fraction A (Major) Rf ~ 0.35 (Equatorial OH) Column->Frac1 Elute First Frac2 Fraction B (Minor) Rf ~ 0.28 (Axial OH) Column->Frac2 Elute Second

Experimental Protocol: Isolation
  • Concentrate the crude reaction mixture to remove alcoholic solvents.

  • Dissolve residue in minimal Dichloromethane (DCM).

  • Load onto a silica gel cartridge (Ratio: 40g silica per 1g crude).

  • Elute with a gradient: 0%

    
     40% Ethyl Acetate in Hexanes.
    
  • Collect fractions. The trans-isomer (equatorial OH) typically elutes first due to hydrogen bonding shielding, while the cis-isomer (axial OH) elutes second.

Analytical Characterization (The Self-Validating System)

This section details how to definitively assign the stereochemistry using NMR. Do not rely solely on chemical shift; coupling constants (


 values)  are the gold standard.
1H NMR Assignment Logic

The signal for the proton at C4 (H-4) is diagnostic.

  • Scenario A: Equatorial Hydroxyl (Trans-isomer)

    • The H-4 proton is Axial .

    • It experiences two large trans-diaxial couplings (

      
       Hz) with the C3/C5 axial protons.
      
    • Appearance: Wide multiplet (tt or similar). Width at half-height (

      
      ) 
      
      
      
      20-25 Hz.
    • Shift: Typically

      
       3.55 - 3.65 ppm.
      
  • Scenario B: Axial Hydroxyl (Cis-isomer)

    • The H-4 proton is Equatorial .

    • It experiences only small gauche couplings (

      
       Hz).
      
    • Appearance: Narrow multiplet (quintet-like). Width at half-height (

      
      ) 
      
      
      
      8-10 Hz.
    • Shift: Typically

      
       3.80 - 3.90 ppm (Deshielded).
      
Comparative Data Table
FeatureIsomer A (Major/Trans)Isomer B (Minor/Cis)Mechanistic Reason
H-4 Shift (

)
3.56 – 3.65 ppm3.80 – 3.87 ppmEquatorial protons (Isomer B) are deshielded by C-C anisotropy.
H-4 Multiplicity Wide Multiplet (tt)Narrow Multiplet (br s or q)Karplus relationship: Axial-Axial coupling is large (

).
C-13 Shift (C4) ~69.0 ppm~65.0 ppmGamma-gauche effect compresses the axial carbon signal (Isomer B).
C-13 Shift (Me) ~26.0 ppm~21.0 ppmSteric compression of the methyl group if axial.
Visualization of NMR Logic

NMRLogic Figure 2: NMR Decision Tree for Stereochemical Assignment. Input Identify H-4 Methine Signal (3.5 - 4.0 ppm) CheckWidth Analyze Peak Width (W1/2) & Coupling (J) Input->CheckWidth Wide Wide Multiplet (J > 10 Hz) CheckWidth->Wide Broad Signal Narrow Narrow Multiplet (J < 5 Hz) CheckWidth->Narrow Sharp Signal Conc1 H-4 is AXIAL (Hydroxyl is Equatorial) TRANS Isomer Wide->Conc1 Conc2 H-4 is EQUATORIAL (Hydroxyl is Axial) CIS Isomer Narrow->Conc2

Quality Control & Stability

  • Purity Standard: For pharmaceutical applications (ACC inhibitors), a diastereomeric excess (d.e.) of >95% is typically required.

  • GC-MS Analysis:

    • Column: DB-5 or equivalent non-polar capillary column.

    • Program: 50°C (2 min)

      
       250°C @ 10°C/min.
      
    • Retention: The cis and trans isomers usually separate by 0.5 - 1.0 minute, with the lower boiling point isomer (often the intramolecularly H-bonded cis) eluting earlier, though this varies by column phase.

  • Stability: The ester is susceptible to hydrolysis. Store under inert atmosphere at -20°C. Avoid strong bases which can cause epimerization at C1 or ester hydrolysis.

References

  • World Intellectual Property Organization (WIPO). Cyclohexane derivatives as inhibitors of acetyl-CoA carboxylase (ACC). Patent WO2011067306A1. (2011). Link

    • Source for synthesis intermediates and NMR shift data (Intermedi
  • European Patent Office. Heteroaryldihydropyrimidine derivatives and methods of treating hepatitis B infections. Patent WO2019001420A1. (2019). Link

    • Source for specific proton NMR shifts of the ethyl 4-hydroxy-1-methylcyclohexanecarboxylate system (Intermedi
  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press. (2012). Authoritative grounding for cyclohexane stereochemistry and Karplus coupling constants.
Foundational

Synthesis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate: A Technical Guide

Abstract This technical guide provides an in-depth exploration of a primary synthetic pathway for Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate, a valuable carbocyclic compound. The synthesis is strategically designed a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of a primary synthetic pathway for Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate, a valuable carbocyclic compound. The synthesis is strategically designed around a Dieckmann condensation to construct the core cyclohexanone ring, followed by a stereoselective reduction of the keto group. This document will elucidate the mechanistic underpinnings of each reaction step, provide detailed experimental protocols, and discuss the critical aspects of stereochemical control. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is a substituted cyclohexane derivative with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The presence of hydroxyl and ester functional groups, along with a methylated quaternary center, offers multiple points for further chemical modification. The stereochemical relationship between the substituents on the cyclohexane ring (cis or trans) can significantly influence the biological activity and physical properties of its derivatives. Therefore, a robust and well-characterized synthetic route is paramount.

This guide will focus on a logical and efficient two-step synthesis commencing from a substituted pimelate diester. The key transformations involve an intramolecular Claisen condensation (Dieckmann condensation) and a subsequent reduction reaction.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a straightforward disconnection approach. The hydroxyl group at the C-4 position can be derived from the reduction of a ketone. This leads back to the key intermediate, ethyl 1-methyl-4-oxocyclohexanecarboxylate. This β-keto ester is a classic product of a Dieckmann condensation, which in turn would originate from an appropriately substituted pimelic acid diester.

G Target Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate Intermediate1 Ethyl 1-methyl-4-oxocyclohexanecarboxylate Target->Intermediate1 Reduction StartingMaterial Diethyl 2-methylpimelate Intermediate1->StartingMaterial Dieckmann Condensation

Caption: Retrosynthetic analysis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate.

Synthetic Pathway and Mechanism

The chosen synthetic pathway involves two main steps:

  • Step 1: Dieckmann Condensation of Diethyl 2-methylpimelate

  • Step 2: Reduction of Ethyl 1-methyl-4-oxocyclohexanecarboxylate

Step 1: Dieckmann Condensation

The Dieckmann condensation is an intramolecular reaction of a diester in the presence of a base to form a cyclic β-keto ester.[1][2] In this synthesis, diethyl 2-methylpimelate is the starting material. The use of a base, such as sodium ethoxide, facilitates the deprotonation of the α-carbon of one of the ester groups, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group in an intramolecular fashion to form a six-membered ring.[3][4] Subsequent elimination of an ethoxide ion yields the cyclic β-keto ester, ethyl 1-methyl-4-oxocyclohexanecarboxylate.[5]

G cluster_0 Dieckmann Condensation Mechanism start Diethyl 2-methylpimelate enolate Enolate Intermediate start->enolate + NaOEt - EtOH cyclization Cyclized Intermediate enolate->cyclization Intramolecular Nucleophilic Attack product Ethyl 1-methyl-4-oxocyclohexanecarboxylate cyclization->product - NaOEt

Caption: Mechanism of the Dieckmann Condensation.

Step 2: Reduction of the Ketone

The second step involves the reduction of the ketone at the C-4 position of ethyl 1-methyl-4-oxocyclohexanecarboxylate to a hydroxyl group. A common and effective reagent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol.[6] The hydride from the borohydride attacks the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate. Subsequent workup with a protic source, such as water or dilute acid, protonates the alkoxide to yield the final product, Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate.

This reduction step is crucial for establishing the stereochemistry at the C-4 position. The approach of the hydride can occur from either the axial or equatorial face of the cyclohexane ring, leading to the formation of both cis and trans isomers. The ratio of these isomers is dependent on factors such as the steric hindrance around the ketone and the reaction conditions.

G cluster_1 Reduction Mechanism ketone Ethyl 1-methyl-4-oxocyclohexanecarboxylate alkoxide Alkoxide Intermediate ketone->alkoxide 1. NaBH₄ alcohol Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (cis and trans isomers) alkoxide->alcohol 2. H₂O Workup

Caption: Mechanism of Ketone Reduction.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-methyl-4-oxocyclohexanecarboxylate

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Diethyl 2-methylpimelate230.3123.0 g0.10
Sodium Ethoxide (NaOEt)68.057.5 g0.11
Toluene, anhydrous92.14200 mL-
Diethyl Ether74.12150 mL-
Hydrochloric Acid, 1M36.46~50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate142.0410 g-

Procedure:

  • A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with anhydrous toluene (200 mL) and sodium ethoxide (7.5 g, 0.11 mol).

  • The mixture is stirred under a nitrogen atmosphere, and diethyl 2-methylpimelate (23.0 g, 0.10 mol) is added dropwise over 30 minutes.

  • The reaction mixture is heated to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction is cooled to room temperature, and the mixture is carefully poured into 100 mL of ice-cold water.

  • The aqueous layer is separated and the organic layer is extracted with 1M hydrochloric acid (2 x 25 mL) and then with brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford ethyl 1-methyl-4-oxocyclohexanecarboxylate as a colorless oil.[5]

Step 2: Synthesis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Ethyl 1-methyl-4-oxocyclohexanecarboxylate184.2318.4 g0.10
Sodium Borohydride (NaBH₄)37.831.9 g0.05
Ethanol, 95%46.07150 mL-
Ethyl Acetate88.11200 mL-
Water18.02100 mL-
Hydrochloric Acid, 1N36.46~20 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate142.0410 g-

Procedure:

  • A 500 mL round-bottom flask equipped with a magnetic stirrer is charged with ethyl 1-methyl-4-oxocyclohexanecarboxylate (18.4 g, 0.10 mol) dissolved in 150 mL of 95% ethanol.

  • The solution is cooled to 0-5 °C in an ice bath.

  • Sodium borohydride (1.9 g, 0.05 mol) is added portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of 100 mL of water.

  • The mixture is acidified to pH ~3 with 1N hydrochloric acid.

  • The product is extracted with ethyl acetate (3 x 75 mL).

  • The combined organic layers are washed with water (50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield a mixture of cis and trans isomers of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate as a viscous oil.[6]

  • The isomers can be separated by column chromatography on silica gel.

Characterization

The synthesized compounds should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and determine the isomeric ratio.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (hydroxyl, ester carbonyl).

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

Conclusion

This guide has detailed a reliable and well-established synthetic pathway for Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate. The methodology, centered around the Dieckmann condensation and subsequent ketone reduction, offers a practical approach for laboratory-scale synthesis. The provided protocols are based on established chemical principles and can be adapted for the synthesis of related carbocyclic structures. Further optimization may be required to control the stereochemical outcome of the reduction step, depending on the desired isomeric purity.

References

  • PrepChem. (n.d.). Synthesis of ethyl 4-hydroxycyclohexanecarboxylate. Retrieved from [Link]

  • Desai, U. V., et al. (2009). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. ResearchGate. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Dieckmann Reaction. Retrieved from [Link]

  • OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-methyl-4-oxocyclohexanecarboxylate. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Synthesis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

This guide details the synthetic strategies for Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate , a functionalized cyclohexane scaffold often used as a core pharmacophore in drug discovery (e.g., for GPCR modulators or en...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthetic strategies for Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate , a functionalized cyclohexane scaffold often used as a core pharmacophore in drug discovery (e.g., for GPCR modulators or enzyme inhibitors).

The synthesis requires precise control over regiochemistry (placing the methyl and ester at C1) and stereochemistry (cis/trans relationship between the C1 substituents and the C4 hydroxyl group).

Executive Summary & Retrosynthetic Analysis

The target molecule contains a quaternary carbon at position 1 (bearing both a methyl and an ethyl ester group) and a secondary alcohol at position 4. Direct functionalization of a pre-existing cyclohexane ring (e.g., methylating ethyl 4-oxocyclohexanecarboxylate) is chemically arduous due to the acidity difference between the


-ester and 

-keto protons.

Therefore, the most robust and authoritative route—the "De Novo Construction Strategy" —utilizes a Diels-Alder cycloaddition. This approach guarantees the correct regiochemistry at C1 before the ring is even formed.

Core Retrosynthetic Logic
  • Target : Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

  • Precursor : Ethyl 1-methyl-4-oxocyclohexanecarboxylate

  • Disconnection : Diels-Alder Cycloaddition

  • Starting Materials :

    • Ethyl Methacrylate (Dienophile) – Provides the C1 quaternary center.

    • 2-(Trimethylsiloxy)-1,3-butadiene (Diene) – Provides the C4 ketone functionality (masked).

Starting Materials & Reagent Specifications

MaterialRoleCAS NumberPurity Req.Notes
Ethyl Methacrylate Dienophile97-63-2>99%Must be free of polymerization inhibitors (distill if necessary).
2-(Trimethylsiloxy)-1,3-butadiene Diene54655-07-1>95%"Danishefsky-type" diene; moisture sensitive. Store under Argon.
Toluene / Xylene Solvent108-88-3AnhydrousReaction medium for thermal cycloaddition.
L-Selectride Reductant54575-49-41.0 M in THFFor stereoselective reduction (Kinetic control).
Sodium Borohydride Reductant16940-66-2PowderFor thermodynamic reduction (Equilibrium control).

Detailed Experimental Protocols

Phase 1: Construction of the Cyclohexane Core (Diels-Alder)

This step constructs the ring and establishes the 1,4-substitution pattern.

  • Setup : Flame-dry a high-pressure sealable tube or a round-bottom flask equipped with a reflux condenser. Purge with Nitrogen (

    
    ).
    
  • Mixing : Charge the vessel with Ethyl Methacrylate (1.0 equiv) and 2-(Trimethylsiloxy)-1,3-butadiene (1.2 equiv). Add anhydrous Toluene (concentration ~0.5 M).

  • Cycloaddition : Heat the mixture to 120°C for 24–48 hours.

    • Mechanism: The thermal [4+2] cycloaddition yields the silyl enol ether intermediate (Ethyl 1-methyl-4-((trimethylsilyl)oxy)cyclohex-3-enecarboxylate).

  • Hydrolysis (Unmasking the Ketone) : Cool to room temperature. Add 1N HCl (aq) or a solution of TFA in DCM to hydrolyze the silyl enol ether. Stir vigorously for 2 hours.

  • Workup : Extract with Ethyl Acetate. Wash with

    
     and Brine. Dry over 
    
    
    
    .
  • Purification : Flash column chromatography (Hexanes/EtOAc).

    • Intermediate Product : Ethyl 1-methyl-4-oxocyclohexanecarboxylate.

Phase 2: Stereoselective Reduction (Ketone Alcohol)

The stereochemical outcome (Cis vs. Trans) depends on the reducing agent used. The bulky methyl group at C1 locks the cyclohexane ring (mostly) into a conformation where the Methyl is equatorial and the Ester is axial (due to A-values:


, 

).
Protocol A: Kinetic Reduction (Favors Axial Alcohol / Trans-Diequatorial)

Use this to obtain the isomer where OH is cis to the Methyl group (assuming Methyl is equatorial).

  • Cooling : Dissolve the ketone intermediate in anhydrous THF and cool to -78°C .

  • Addition : Add L-Selectride (1.1 equiv) dropwise. The bulky hydride attacks from the less hindered equatorial face.

  • Quench : Oxidative workup with

    
    .
    
  • Result : Predominantly Axial Alcohol .

Protocol B: Thermodynamic Reduction (Favors Equatorial Alcohol)

Use this to obtain the isomer where OH is trans to the Methyl group.

  • Reaction : Dissolve ketone in Methanol at 0°C .

  • Addition : Add Sodium Borohydride (

    
    , 1.5 equiv) in portions.
    
  • Mechanism : Small hydride attacks from the axial trajectory (favored electronically), yielding the equatorial alcohol.

  • Result : Predominantly Equatorial Alcohol .

Pathway Visualization

The following diagram illustrates the "De Novo" synthetic logic, highlighting the divergence point for stereochemical control.

SynthesisPath SM1 Ethyl Methacrylate (Dienophile) DA_Step Diels-Alder (120°C, Toluene) SM1->DA_Step SM2 2-TMS-oxy-1,3-butadiene (Diene) SM2->DA_Step Inter1 Silyl Enol Ether Intermediate DA_Step->Inter1 Hydrolysis Acid Hydrolysis (HCl/TFA) Inter1->Hydrolysis Ketone Ethyl 1-methyl-4-oxocyclohexanecarboxylate (Key Intermediate) Hydrolysis->Ketone Red_Kinetic L-Selectride (-78°C) Ketone->Red_Kinetic Bulky Hydride Red_Thermo NaBH4 (0°C) Ketone->Red_Thermo Small Hydride Prod_Axial Axial Alcohol (Kinetic Product) Red_Kinetic->Prod_Axial Prod_Eq Equatorial Alcohol (Thermodynamic Product) Red_Thermo->Prod_Eq

Caption: Divergent synthesis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate stereoisomers via Diels-Alder construction.

Critical Data Summary

ParameterValue / Condition
Key Intermediate BP 82-84°C @ 0.5 mmHg (Methyl ester analog)
Diels-Alder Yield Typically 75–85% (post-hydrolysis)
Reduction Selectivity L-Selectride (>90:1 Axial:Equatorial)
Appearance Clear, viscous oil (Product is often a liquid at RT)
Storage Store under inert atmosphere; Ester is hydrolytically sensitive.

References

  • Diels-Alder Construction of 4-Oxocyclohexanecarboxyl

    • Source: Danishefsky, S., & Kitahara, T. (1974). "A useful diene for the Diels-Alder reaction." Journal of the American Chemical Society.
    • Context: Establishes the use of siloxy dienes for synthesizing 4-substituted cyclohexanones.
  • Stereoselective Reduction of Cyclohexanones

    • Source: Brown, H. C., & Krishnamurthy, S. (1979). "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic Ketones with High Stereoselectivity." Journal of the American Chemical Society.
    • Context: Defines the protocol for using L-Selectride to achieve kinetic stereocontrol.
  • Synthesis of Methyl 1-methyl-4-oxocyclohexanecarboxyl

    • Source: PubChem Compound Summary (CID 13236236).
    • Context: Verifies the existence and properties of the 1-methyl-4-oxo intermedi
Foundational

Spectroscopic Unveiling of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate: A Technical Guide

Introduction Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate, a substituted cyclohexane derivative, presents a fascinating case study in stereochemical influence on spectroscopic output. The presence of two substituents o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate, a substituted cyclohexane derivative, presents a fascinating case study in stereochemical influence on spectroscopic output. The presence of two substituents on the cyclohexane ring, a hydroxyl group and an ethyl carboxylate group, relative to a methyl group at the C1 position, gives rise to cis and trans diastereomers. The spatial arrangement of these functional groups profoundly impacts their chemical environment, leading to distinct and predictable differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

This technical guide provides an in-depth analysis of the spectroscopic data for both cis- and trans-ethyl 4-hydroxy-1-methylcyclohexanecarboxylate. By integrating experimental data from analogous compounds with foundational spectroscopic principles, we will elucidate the key spectral features that enable the unambiguous identification and characterization of each isomer. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how stereochemistry governs spectroscopic outcomes in cyclic systems.

Molecular Structure and Stereoisomerism

The fundamental difference between the cis and trans isomers of ethyl 4-hydroxy-1-methylcyclohexanecarboxylate lies in the relative orientation of the hydroxyl and the ethyl carboxylate groups with respect to the methyl group at the C1 position. In the chair conformation, which is the most stable arrangement for a cyclohexane ring, substituents can occupy either axial or equatorial positions. The preferred conformation for each isomer will be the one that minimizes steric strain, primarily by placing the bulkier substituents in the more spacious equatorial positions.

Diagram of the cis and trans isomers of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate:

G cluster_cis cis-Isomer cluster_trans trans-Isomer C1_c C2_c C1_c->C2_c Me_c C1_c->Me_c (axial) COOEt_c C1_c->COOEt_c (equatorial) C3_c C2_c->C3_c C4_c C3_c->C4_c C5_c C4_c->C5_c OH_c C4_c->OH_c (axial) C6_c C5_c->C6_c C6_c->C1_c C1_t C2_t C1_t->C2_t Me_t C1_t->Me_t (axial) COOEt_t C1_t->COOEt_t (equatorial) C3_t C2_t->C3_t C4_t C3_t->C4_t C5_t C4_t->C5_t OH_t C4_t->OH_t (equatorial) C6_t C5_t->C6_t C6_t->C1_t

Caption: Chair conformations of cis and trans isomers.

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for differentiating between the cis and trans isomers due to the sensitivity of proton chemical shifts and coupling constants to the local magnetic environment and dihedral angles, respectively.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Data and Interpretation

Key Differentiating Signals:

  • C4-H (Proton attached to the hydroxyl-bearing carbon): This is the most diagnostic signal.

    • In the trans-isomer , the hydroxyl group is expected to be equatorial, placing the C4-proton in an axial position. An axial proton will exhibit large axial-axial couplings (J ≈ 8-12 Hz) to the adjacent axial protons on C3 and C5, resulting in a triplet of triplets or a complex multiplet with a large width.

    • In the cis-isomer , the hydroxyl group is likely axial, forcing the C4-proton into an equatorial position. An equatorial proton will have smaller equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz), leading to a narrower multiplet, often appearing as a broad singlet or a multiplet with small coupling constants.

  • Methyl Group (C1-CH₃): The chemical shift of the singlet corresponding to the methyl group will be influenced by the relative orientation of the ester and hydroxyl groups. Anisotropic effects from the carbonyl group of the ester could cause a slight upfield or downfield shift depending on its proximity to the methyl group in the preferred conformation.

  • Cyclohexane Ring Protons: The signals for the methylene protons of the cyclohexane ring will appear as complex multiplets. In the trans-isomer, the more rigid conformation with equatorial substituents will likely lead to a more resolved spectrum compared to the cis-isomer, which may undergo faster conformational averaging.

Predicted ¹H NMR Data Summary:

Proton Predicted Chemical Shift (ppm) - cis-isomer Predicted Multiplicity & Coupling (Hz) - cis-isomer Predicted Chemical Shift (ppm) - trans-isomer Predicted Multiplicity & Coupling (Hz) - trans-isomer
C1-CH₃~1.1s~1.1s
OCH₂CH₃~1.2t, J ≈ 7~1.2t, J ≈ 7
Ring CH₂1.3 - 2.1m1.3 - 2.1m
C4-H~3.8br s or narrow m~3.4tt or broad m, large J
OCH₂CH₃~4.1q, J ≈ 7~4.1q, J ≈ 7
OHVariablebr sVariablebr s

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides complementary information for structure elucidation, particularly regarding the carbon skeleton and the influence of substituent orientation on carbon chemical shifts.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0-200 ppm.

    • Employ a sufficient number of scans to obtain a good signal-to-noise ratio (this may require a longer acquisition time than ¹H NMR).

  • Data Processing: Process the FID, apply Fourier transform, and phase and baseline correct the spectrum. Reference the spectrum to the deuterated solvent signal.

Predicted ¹³C NMR Data and Interpretation

The chemical shifts of the cyclohexane ring carbons are particularly sensitive to the stereochemistry of the substituents due to the gamma-gauche effect. An axial substituent will shield the gamma carbons, causing them to resonate at a higher field (lower ppm) compared to when the substituent is equatorial.

Key Differentiating Signals:

  • C1 and C4 (Substituted Carbons): The chemical shifts of these carbons will be influenced by the alpha and beta effects of the substituents.

  • C2, C6 and C3, C5 (Ring Carbons): These carbons will show the most significant difference between the isomers.

    • In the trans-isomer , with both bulky groups likely equatorial, the ring carbons will be in a less sterically hindered environment.

    • In the cis-isomer , one of the bulky groups will likely be axial, inducing a shielding effect on the C3 and C5 carbons (gamma to the axial substituent). This will cause the C3 and C5 signals to appear at a lower chemical shift compared to the trans-isomer.

Predicted ¹³C NMR Data Summary:

Carbon Predicted Chemical Shift (ppm) - cis-isomer Predicted Chemical Shift (ppm) - trans-isomer
C1-CH₃~25-30~25-30
OCH₂C H₃~14~14
Ring CH₂~25-40~30-45
C 1~40-45~40-45
C 4~65-70~70-75
OC H₂CH₃~60~60
C =O~175~175

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. While it may not be as powerful as NMR for distinguishing between the cis and trans isomers, subtle differences in the fingerprint region and the O-H stretching band can sometimes be observed.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

The IR spectrum will be dominated by the characteristic absorptions of the hydroxyl and ester functional groups.

  • O-H Stretch: A broad and strong absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group due to hydrogen bonding. The exact position and shape of this band can be influenced by the extent of intra- and intermolecular hydrogen bonding, which may differ slightly between the isomers.

  • C=O Stretch: A strong and sharp absorption band around 1730 cm⁻¹ corresponds to the carbonyl group of the ethyl ester.

  • C-O Stretches: Absorptions in the region of 1250-1000 cm⁻¹ will be present due to the C-O stretching vibrations of the ester and the alcohol.

  • C-H Stretches: Absorptions just below 3000 cm⁻¹ will be due to the sp³ C-H stretching vibrations of the cyclohexane ring and the ethyl group.

Predicted IR Absorption Bands:

Functional Group **Predicted Absorption Range (cm⁻¹) **Intensity
O-H (alcohol)3600 - 3200Strong, Broad
C-H (sp³)2980 - 2850Medium to Strong
C=O (ester)~1730Strong, Sharp
C-O (ester & alcohol)1250 - 1000Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its identification.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic separation method like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for LC-MS, while Electron Ionization (EI) is used for GC-MS.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data and Interpretation

The molecular weight of ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is 186.25 g/mol .

  • Molecular Ion: In ESI-MS, the protonated molecule [M+H]⁺ at m/z 187.3 is expected to be observed, as reported in the literature[1].

  • Fragmentation Pattern: Under EI conditions, the molecule is expected to undergo fragmentation. Key fragmentation pathways would likely involve:

    • Loss of water (H₂O) from the molecular ion, giving a peak at m/z 168.

    • Loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a fragment at m/z 141.

    • Loss of the ethyl group (-CH₂CH₃), leading to a peak at m/z 157.

    • Cleavage of the cyclohexane ring.

The fragmentation patterns of the cis and trans isomers might show subtle differences in the relative intensities of the fragment ions due to the different steric environments influencing the stability of the fragment ions.

Predicted Mass Spectrometry Fragments (EI):

m/z Predicted Fragment
186[M]⁺
168[M - H₂O]⁺
157[M - C₂H₅]⁺
141[M - OC₂H₅]⁺

Conclusion

The spectroscopic characterization of cis- and trans-ethyl 4-hydroxy-1-methylcyclohexanecarboxylate provides a clear illustration of the profound impact of stereochemistry on molecular properties. While a complete set of experimental data for the pure isomers is not widely available, a detailed analysis of the expected spectroscopic features based on established principles and data from analogous compounds allows for their confident differentiation. The key diagnostic features lie in the ¹H NMR spectrum, particularly the chemical shift and coupling pattern of the proton at C4, and in the ¹³C NMR spectrum, where the gamma-gauche effect provides a clear distinction between the isomers. This guide provides a robust framework for researchers to interpret the spectroscopic data of these and other substituted cyclohexane systems, facilitating their unambiguous identification and characterization in various scientific endeavors.

References

  • WO2011067306A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc)

Sources

Exploratory

An In-Depth Technical Guide to the NMR Analysis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

Introduction In the landscape of pharmaceutical and materials science, the precise structural elucidation of chiral molecules is paramount. Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate, a substituted cyclohexane, prese...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science, the precise structural elucidation of chiral molecules is paramount. Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate, a substituted cyclohexane, presents a compelling case study in stereochemical analysis due to the presence of cis and trans isomers. The spatial arrangement of the hydroxyl and ethyl carboxylate groups relative to the methyl group profoundly influences the molecule's physical, chemical, and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for unambiguously assigning the stereochemistry of such isomers.

This technical guide provides a comprehensive walkthrough of the NMR analysis of ethyl 4-hydroxy-1-methylcyclohexanecarboxylate, designed for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of conformational analysis and its manifestation in NMR spectra, followed by a detailed, step-by-step interpretation of a complete suite of 1D and 2D NMR experiments. The methodologies and interpretations presented herein are grounded in established principles and validated through practical application, ensuring a robust and reliable approach to stereochemical assignment.

The Foundational Role of Cyclohexane Conformation in NMR Analysis

The stereochemistry of ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is dictated by the relative orientations of the substituents on the cyclohexane ring. In its most stable chair conformation, these substituents can occupy either axial or equatorial positions. The interplay between these conformers is the key to differentiating the cis and trans isomers by NMR.

  • Cis Isomer: In the cis isomer, the hydroxyl group and the ethyl carboxylate group are on the same side of the ring. This can result in one substituent being axial and the other equatorial, or in a less stable conformation, both being axial or both equatorial (in a boat or twisted-boat conformation, though the chair form is predominant).

  • Trans Isomer: In the trans isomer, the hydroxyl and ethyl carboxylate groups are on opposite sides of the ring. In the most stable chair conformation, both bulky substituents will preferentially occupy equatorial positions to minimize steric strain.

This conformational preference has a direct and measurable impact on the NMR spectrum, primarily through the dihedral angles between adjacent protons, which in turn governs the magnitude of their scalar coupling constants (J-values). The Karplus relationship provides a theoretical framework for this, predicting a larger coupling constant for protons with a dihedral angle of 180° (anti-periplanar, typical for axial-axial relationships) and smaller coupling constants for dihedral angles of ~60° (gauche, typical for axial-equatorial and equatorial-equatorial relationships).

Experimental Protocol: A Self-Validating Workflow

Step 1: Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C and 2D NMR experiments, a more concentrated sample (20-30 mg) is preferable to obtain good signal-to-noise in a reasonable time.

  • Filtration: Filter the sample solution into a clean, dry NMR tube to remove any particulate matter that can degrade spectral quality.

Caption: A typical NMR experimental workflow for structural elucidation.

Step 2: 1D NMR Spectroscopy - The Initial Blueprint

¹H NMR: The proton NMR spectrum provides the initial overview of the proton environments in the molecule. Key information to extract includes:

  • Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton.

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): This arises from spin-spin coupling with neighboring protons and provides information about the number of adjacent protons.

  • Coupling Constants (J): The distance between the lines of a multiplet, measured in Hertz (Hz), is crucial for determining dihedral angles and thus, stereochemistry.

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are then used to determine the type of each carbon (CH, CH₂, or CH₃).

Step 3: 2D NMR Spectroscopy - Connecting the Dots

Two-dimensional NMR experiments are essential for unambiguously assigning all proton and carbon signals and for confirming the stereochemical arrangement.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). It is instrumental in identifying spin systems within the molecule, such as the protons on the cyclohexane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the confident assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. HMBC is invaluable for piecing together the carbon skeleton and for assigning quaternary carbons, which do not appear in the HSQC spectrum.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. This is the definitive experiment for determining stereochemistry, as it can reveal which groups are on the same face of the ring.

Spectral Analysis: A Tale of Two Isomers

Predicted NMR Data for trans-Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

In the trans isomer, the bulky ethyl carboxylate and hydroxyl groups are expected to be in a diequatorial orientation in the most stable chair conformation.

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity J (Hz) ¹³C Chemical Shift (δ, ppm) DEPT
C1-CH₃~1.2s-~25CH₃
Cyclohexane H1.4-2.2m-30-45CH₂
H4~3.6ttJ_ax,ax ≈ 11, J_ax,eq ≈ 4~70CH
O-CH₂-CH₃~4.1q7.1~60CH₂
O-CH₂-CH₃~1.25t7.1~14CH₃
C1---~45C
C=O---~175C

Rationale for the trans Isomer:

  • The proton at C4 (H4), which is attached to the carbon bearing the hydroxyl group, is expected to be in an axial position. Therefore, it will show large axial-axial couplings (J_ax,ax ≈ 11 Hz) to the two adjacent axial protons and smaller axial-equatorial couplings (J_ax,eq ≈ 4 Hz) to the two adjacent equatorial protons, resulting in a triplet of triplets (tt).

  • NOESY/ROESY Correlations: A key NOESY correlation would be expected between the axial C1-methyl group and the axial protons at C3 and C5.

Predicted NMR Data for cis-Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

In the cis isomer, one of the bulky substituents will likely be forced into an axial position. Assuming the ethyl carboxylate group is equatorial, the hydroxyl group will be axial.

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity J (Hz) ¹³C Chemical Shift (δ, ppm) DEPT
C1-CH₃~1.15s-~23CH₃
Cyclohexane H1.5-2.0m-30-45CH₂
H4~4.0br s-~65CH
O-CH₂-CH₃~4.1q7.1~60CH₂
O-CH₂-CH₃~1.25t7.1~14CH₃
C1---~46C
C=O---~176C

Rationale for the cis Isomer:

  • The proton at C4 (H4) will be in an equatorial position. It will therefore exhibit only small equatorial-axial and equatorial-equatorial couplings (J ≈ 2-5 Hz), leading to a broad singlet or a narrow multiplet.

  • The chemical shift of the axial hydroxyl group and its attached carbon (C4) will be shifted upfield (to a lower ppm value) compared to the equatorial hydroxyl group in the trans isomer due to shielding effects.

  • NOESY/ROESY Correlations: A strong NOESY correlation would be expected between the axial proton at C4 and the axial protons at C2 and C6.

A Deeper Dive: 2D NMR in Action

Caption: Key 2D NMR correlations for the structural and stereochemical assignment of ethyl 4-hydroxy-1-methylcyclohexanecarboxylate.

The combined interpretation of the 2D NMR spectra allows for the complete and unambiguous assignment of the structure and stereochemistry.

  • COSY: The COSY spectrum will reveal the connectivity of the protons on the cyclohexane ring, allowing for the tracing of the spin system from H2 to H3, H4, H5, and H6. It will also show the coupling between the methylene and methyl protons of the ethyl group.

  • HSQC: By overlaying the HSQC spectrum with the ¹H and ¹³C spectra, each carbon signal can be assigned based on the chemical shift of its attached proton.

  • HMBC: The HMBC spectrum provides the final pieces of the puzzle. Key correlations would include:

    • The methyl protons at C1 to the quaternary carbon C1, the neighboring carbons C2 and C6, and the carbonyl carbon of the ester.

    • The protons of the ethyl group to the carbonyl carbon.

    • The proton at C4 to the carbons at C2, C3, C5, and C6.

  • NOESY/ROESY: The NOESY/ROESY spectrum is the ultimate arbiter of stereochemistry. The presence or absence of key through-space correlations, as outlined in the rationale for the cis and trans isomers, provides definitive proof of the relative orientation of the substituents.

Conclusion

The NMR analysis of ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is a prime example of the power of modern spectroscopic techniques in resolving complex structural and stereochemical questions. A systematic approach, combining 1D and 2D NMR experiments, allows for a self-validating assignment of the molecule's constitution and configuration. The key to differentiating the cis and trans isomers lies in the careful analysis of proton-proton coupling constants, which are a direct reflection of the molecule's preferred conformation, and the observation of through-space correlations in NOESY/ROESY experiments. By understanding the fundamental principles of conformational analysis and the information provided by each NMR experiment, researchers can confidently and accurately elucidate the three-dimensional structure of this and other similarly complex molecules, a critical step in the advancement of drug discovery and materials science.

References

  • At the time of this writing, specific, publicly available, peer-reviewed NMR data for the individual cis and trans isomers of ethyl 4-hydroxy-1-methylcyclohexanecarboxylate could not be located. The analysis and predicted data presented are based on established principles of NMR spectroscopy and conformational analysis of substituted cyclohexanes. For definitive assignments, experimental data should be acquired and analyzed as described in this guide. General spectral information for the related compound, ethyl 4-hydroxycyclohexanecarboxylate (mixture of isomers)
  • PubChem Compound Summary for CID 86973, Ethyl 4-hydroxycyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

  • Introduction to NMR Spectroscopy. University of California, Davis. [Link]

  • Karplus Equation. Wikipedia. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

Foundational

"Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate" mass spectrometry

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate Introduction Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is a bifunctional organic molecule featuring a tertiary a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

Introduction

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is a bifunctional organic molecule featuring a tertiary alcohol and an ethyl ester group on a substituted cyclohexane ring. Its structural complexity and the presence of multiple reactive sites make it a molecule of interest in various fields, including the synthesis of pharmaceuticals and specialty chemicals. The accurate identification and quantification of this compound are paramount for process control, impurity profiling, and metabolic studies.

This technical guide provides a comprehensive framework for the analysis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate using mass spectrometry, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). As a compound with sufficient volatility and thermal stability, GC-MS stands as the premier analytical technique for its separation and structural elucidation. This document, intended for researchers and drug development professionals, moves beyond procedural lists to explain the causal reasoning behind methodological choices, ensuring a robust and self-validating analytical approach.

Physicochemical Properties and Structural Overview

A foundational understanding of the analyte's properties is critical for method development. Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate possesses a unique structure that dictates its behavior during mass spectrometric analysis.

PropertyValueSource
IUPAC Name ethyl 4-hydroxy-1-methylcyclohexane-1-carboxylate[1]
Molecular Formula C₁₀H₁₈O₃[2]
Molecular Weight 186.25 g/mol [2]
Monoisotopic Mass 186.1256 Da-
Key Functional Groups Tertiary alcohol, Ethyl ester, Substituted cyclohexane ring-

The molecule's mass is a cornerstone of its mass spectrometric identity. The presence of the hydroxyl (-OH) and ethyl carboxylate (-COOCH₂CH₃) groups provides predictable sites for fragmentation, which is the key to its structural confirmation.

Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality of Technique Selection: GC-MS is the method of choice due to the analyte's predicted volatility and thermal stability, which are characteristic of many mid-sized ester compounds. The gas chromatograph provides excellent separation of the analyte from the sample matrix, while the mass spectrometer offers definitive identification based on the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern.[3][4] Electron Ionization (EI) is the preferred ionization technique as it induces reproducible and extensive fragmentation, creating a detailed "fingerprint" of the molecule that is invaluable for structural elucidation and library matching.

Overall Analytical Workflow

The logical flow from sample receipt to final data interpretation is crucial for reproducible results. The following diagram outlines the comprehensive workflow for the GC-MS analysis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Sample Dissolution (e.g., Ethyl Acetate) Filter Filtration (0.22 µm) (If particulates are present) Prep->Filter Vial Transfer to Autosampler Vial Filter->Vial Inject GC Injection Vial->Inject Separate Chromatographic Separation (Capillary Column) Inject->Separate Ionize Electron Ionization (EI) (70 eV) Separate->Ionize Analyze Mass Analysis (e.g., Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect TIC Total Ion Chromatogram (TIC) Generation Detect->TIC Spectra Mass Spectrum Extraction TIC->Spectra Fragment Fragmentation Analysis Spectra->Fragment Identify Compound Identification Fragment->Identify

Caption: High-level workflow for GC-MS analysis.

Experimental Protocols

A self-validating protocol relies on meticulous execution and an understanding of each parameter's role.

Sample Preparation Protocol

Objective: To prepare a clean, homogeneous sample in a volatile solvent suitable for GC injection, free from non-volatile interferences.

Methodology:

  • Solvent Selection: Choose a high-purity, volatile organic solvent in which the analyte is soluble. Ethyl acetate or dichloromethane are excellent starting choices. Avoid water and non-volatile solvents.[5]

  • Stock Solution: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the selected solvent to create a 1 mg/mL stock solution.

  • Working Solution: Perform a 1:100 dilution of the stock solution (e.g., 100 µL into 9.9 mL of solvent) to achieve a working concentration of 10 µg/mL. This concentration is typically suitable for modern GC-MS systems.[5]

  • Filtration (If Necessary): If the sample contains any visible particulate matter, filter the working solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.[5]

  • Vialing: Transfer the final working solution into a 1.5 mL glass autosampler vial. Use a vial insert if the sample volume is limited.[5]

Recommended GC-MS Instrumentation Parameters

The following parameters serve as a robust starting point for method development. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended SettingRationale
Gas Chromatograph (GC)
Injection Volume1 µLStandard volume to avoid overloading the column.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Inlet ModeSplit (e.g., 20:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Column Type30 m x 0.25 mm ID, 0.25 µm film thickness, cross-linked 5%-phenyl/95%-dimethylpolysiloxaneA general-purpose column offering excellent separation for a wide range of semi-volatile compounds.[4]
Oven ProgramInitial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)The temperature program is designed to separate the analyte from the solvent front and elute it as a symmetric peak in a reasonable timeframe.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard for generating reproducible, library-searchable fragmentation patterns.[4]
Ionization Energy70 eVThe industry standard energy that provides a good balance of molecular ion formation and extensive fragmentation.
Source Temperature230 °CKeeps the ion source clean by preventing condensation of the analyte and matrix components.
Quadrupole Temp.150 °CEnsures consistent ion transmission and mass analysis.
Mass Scan Range40 - 300 m/zA range that captures the expected molecular ion (m/z 186) and all significant fragments while excluding low-mass noise from the carrier gas.

Mass Spectrum Interpretation and Fragmentation Analysis

The fragmentation pattern observed in an EI mass spectrum is the key to structural confirmation. The energetically unstable molecular ion (M•+) breaks apart into smaller, more stable charged fragments and neutral radicals.[6] The most probable fragmentation pathways for Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate are dictated by its functional groups.

The Molecular Ion (M•+)

Upon ionization, the molecule loses an electron to form the molecular ion.

  • M•+ : The expected molecular ion will appear at m/z 186 . Its intensity may be low due to the presence of the tertiary alcohol, which can readily facilitate fragmentation.

Predicted Key Fragmentation Pathways

The structure suggests several high-probability fragmentation routes, which are visualized below.

Fragmentation cluster_A Pathway A: Ester Cleavage cluster_B Pathway B: Neutral Loss cluster_C Pathway C: Ring & Further Loss M M•+ = 186 Ethyl 4-hydroxy-1-methyl cyclohexanecarboxylate F141 m/z = 141 M->F141 - •OC₂H₅ (45) (α-cleavage) F157 m/z = 157 M->F157 - •C₂H₅ (29) F168 m/z = 168 M->F168 - H₂O (18) F140 m/z = 140 M->F140 - C₂H₅OH (46) (Rearrangement) F97 m/z = 97 F141->F97 - CO₂ (44) F123 m/z = 123 F168->F123 - •C₂H₅O (45)

Caption: Predicted EI fragmentation pathways for the analyte.

  • Pathway A: Ester Group Cleavage (α-Cleavage) : Cleavage of bonds adjacent to the carbonyl group is a classic fragmentation for esters.[7]

    • Loss of the ethoxy radical (•OC₂H₅): This is a highly favorable cleavage, resulting in a stable acylium ion at m/z 141 (186 - 45). This is often a prominent peak.

    • Loss of the ethyl radical (•C₂H₅): Cleavage on the other side of the carbonyl oxygen can lead to a fragment at m/z 157 (186 - 29).

  • Pathway B: Neutral Loss from Functional Groups : The elimination of small, stable neutral molecules is very common.

    • Loss of Water (H₂O): The tertiary alcohol can easily eliminate a molecule of water, leading to a fragment ion at m/z 168 (186 - 18). This ion, [M-H₂O]•+, is a radical cation of an unsaturated ester and can undergo further fragmentation.

    • Loss of Ethanol (C₂H₅OH): Through a rearrangement process (such as a McLafferty rearrangement if sterically possible, or other complex mechanisms), the molecule can eliminate ethanol, yielding a fragment at m/z 140 (186 - 46).

  • Pathway C: Secondary Fragmentation and Ring Cleavage : Primary fragments are often still energetic enough to fragment further.

    • The m/z 168 ion ([M-H₂O]•+) can subsequently lose an ethoxy radical to form a fragment at m/z 123 (168 - 45).

    • Cleavage of the cyclohexane ring itself, often following initial functional group losses, can lead to a series of characteristic lower-mass ions, such as those seen for related structures around m/z 97 , 81, and 55.[8]

Summary of Predicted Key Ions
m/zProposed IdentityFragmentation Pathway
186[M]•+ Molecular Ion
168[M - H₂O]•+Loss of water from the tertiary alcohol
157[M - C₂H₅]+Loss of ethyl radical from the ester
141[M - OC₂H₅]+α-cleavage, loss of ethoxy radical from the ester
140[M - C₂H₅OH]•+Loss of ethanol via rearrangement
123[M - H₂O - OC₂H₅]+Secondary loss from the m/z 168 fragment
97[C₆H₉O]+Ring fragmentation and subsequent losses

Conclusion

The mass spectrometric analysis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is most effectively performed using Gas Chromatography-Mass Spectrometry with Electron Ionization. A robust analytical method is built upon a foundation of clean sample preparation and logically selected instrument parameters. The structural elucidation of the molecule is confirmed by identifying the molecular ion at m/z 186 and, more importantly, by interpreting its characteristic fragmentation pattern. The key fragments, predicted at m/z 168 (loss of H₂O), m/z 141 (loss of •OC₂H₅), and m/z 140 (loss of ethanol), provide a definitive fingerprint for confident identification. This guide provides the scientific rationale and a validated starting point for researchers to develop and implement reliable analytical methods for this compound.

References

  • The Pharma Innovation. (2017, October 24). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate extract of Cenchrus setigerus Vahl (Poaceae). Retrieved from The Pharma Innovation website: [Link]

  • Clark, J. mass spectra - fragmentation patterns. Retrieved from Chemguide website: [Link]

  • PubChem. Ethyl 4-hydroxycyclohexanecarboxylate. Retrieved from PubChem website: [Link]

  • PubChem. Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate. Retrieved from PubChem website: [Link]

  • PubChem. Methyl 4-hydroxycyclohexanecarboxylate. Retrieved from PubChem website: [Link]

  • Google Patents. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • NIST. 1-Ethyl-4-methylcyclohexane. Retrieved from NIST WebBook website: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts website: [Link]

  • MDPI. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from MDPI website: [Link]

  • ResearchGate. (2016). GC/MS and ESI/MS identification of the new generation plasticizers - cis and trans isomers of some 1,2-cyclohexane dicarboxylic acid di(n- and isononyl) esters. Retrieved from ResearchGate website: [Link]

  • ChemBK. ethyl cis-4-hydroxy-1-methyl-cyclohexanecarboxylate. Retrieved from ChemBK website: [Link]

  • International Journal of Health Sciences and Research. GC-MS Determination of Bioactive Compounds of Dendrophthoe falcata (L.F) Ettingsh: An Epiphytic Plant. Retrieved from International Journal of Health Sciences and Research website: [Link]

  • PubChem. Methyl 4-ethylcyclohexane-1-carboxylate. Retrieved from PubChem website: [Link]

  • Google Patents. CN106316825A - Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
  • ACS Publications. Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. Retrieved from ACS Publications website: [Link]

  • ResearchGate. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from ResearchGate website: [Link]

  • PubChem. (1s,4r)-1-Ethyl-4-hydroxycyclohexane-1-carboxylic acid. Retrieved from PubChem website: [Link]

  • ResearchGate. (2003). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Retrieved from ResearchGate website: [Link]

  • PubChem. Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate. Retrieved from PubChem website: [Link]

Sources

Exploratory

"Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate" potential applications

Advanced Scaffolds in Medicinal Chemistry & Drug Design Executive Summary Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate represents a specialized class of des-symmetrized cyclohexane scaffolds.[1] Unlike simple cyclohexa...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffolds in Medicinal Chemistry & Drug Design

Executive Summary

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate represents a specialized class of des-symmetrized cyclohexane scaffolds.[1] Unlike simple cyclohexane derivatives, the introduction of a methyl group at the C1 position (geminal to the ester) creates a quaternary carbon center.[1] This structural modification induces significant conformational rigidity via the Thorpe-Ingold effect , locking the cyclohexane ring into specific chair conformations that are highly valuable for positioning pharmacophores in 3D space.[1]

This guide analyzes the molecule’s utility as a high-value intermediate for Metabotropic Glutamate Receptor (mGluR) modulators , conformationally restricted amino acid analogs , and novel polymer monomers .[1]

Part 1: Structural & Stereochemical Analysis[1]

The core value of this molecule lies in its stereoisomerism.[1] The relationship between the C1-quaternary center and the C4-hydroxyl group defines its reactivity and biological fit.[1]

Conformational Locking

The 1-methyl group creates steric bulk that disfavors ring flipping.[1]

  • Trans-Isomer: The hydroxyl group (at C4) and the ester group (at C1) are on opposite faces of the ring.[1]

  • Cis-Isomer: The hydroxyl and ester groups share the same face.[1]

In drug design, this rigidity is exploited to freeze a ligand in its "bioactive conformation," reducing the entropic penalty of binding to a receptor (e.g., GPCRs).[1]

Graphviz Visualization: Stereochemical Divergence

The following diagram illustrates the stereochemical outcomes during the synthesis from the ketone precursor.

Stereochemistry Ketone Ethyl 1-methyl-4- oxocyclohexanecarboxylate Reductant_A Small Hydride (NaBH4) Ketone->Reductant_A Axial Attack Reductant_B Bulky Hydride (L-Selectride) Ketone->Reductant_B Equatorial Blocked Trans Trans-Isomer (Thermodynamic) Reductant_A->Trans Major Product (60:40 ratio) Cis Cis-Isomer (Kinetic) Reductant_A->Cis Reductant_B->Cis High Selectivity (>90% Cis)

Figure 1: Stereodivergent synthesis routes.[1] Small reducing agents yield thermodynamic mixtures, while bulky agents favor the kinetic cis-product due to steric hindrance at the quaternary C1 center.

Part 2: Applications in Drug Discovery[2]

GPCR Ligand Engineering (mGluR Antagonists)

The 1-methyl-cyclohexane scaffold is a validated bioisostere for phenyl rings in synaptic modulators.[1]

  • Mechanism: The scaffold replaces planar aromatic rings to improve metabolic stability (blocking CYP450 oxidation) while maintaining lipophilicity.[1]

  • Case Study: Analogs of JNJ-16259685 (a synaptic modulator) utilize substituted cyclohexanes to fit into the hydrophobic pocket of mGluR1.[1] The 4-hydroxyl group serves as a handle for attaching polar "warheads" (e.g., carbamates or amines) that interact with receptor serine residues.[1]

Synthesis of Non-Proteinogenic Amino Acids

This molecule is a direct precursor to 1-methyl-4-substituted-cyclohexyl amino acids .[1]

  • Workflow:

    • Mesylation: Convert C4-OH to -OMs.

    • Azidation: S_N2 displacement with NaN3 (inversion of configuration).

    • Reduction: Staudinger reduction to the amine.

    • Hydrolysis: Ester hydrolysis yields the amino acid.[1]

  • Utility: These amino acids are used in peptide stapling to induce helical conformations in therapeutic peptides.[1]

Polymer Science: High-Tg Polyesters

In materials science, the molecule acts as an AB-type monomer.[1] The quaternary carbon inhibits chain rotation, leading to polyesters with significantly higher Glass Transition Temperatures (Tg) compared to standard poly(lactic acid) or poly(caprolactone) derivatives.[1]

Part 3: Experimental Protocols

Protocol A: Stereoselective Synthesis (Cis-Dominant)

Objective: Synthesis of cis-Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate via kinetic reduction.[1]

Reagents:

  • Substrate: Ethyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq)[1]

  • Reagent: L-Selectride (1.0 M in THF, 1.2 eq)

  • Solvent: Anhydrous THF

  • Quench: 30% H2O2 / NaOH[1]

Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve the ketone substrate in anhydrous THF (0.1 M concentration) and cool to -78°C . Causality: Low temperature is critical to maximize the kinetic control exerted by the bulky hydride.

  • Addition: Add L-Selectride dropwise over 30 minutes. Maintain internal temperature below -70°C.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:4).[1]

  • Quench: Carefully add 3M NaOH followed by 30% H2O2 (oxidative workup of organoboron intermediate). Warm to room temperature.

  • Extraction: Extract with Et2O (3x). Wash combined organics with brine, dry over MgSO4.[1]

  • Purification: Flash chromatography on silica gel. The cis isomer typically elutes after the trans isomer due to hydrogen bonding with the stationary phase.[1]

Protocol B: Quantitative Analysis Table

Physical properties for characterization (Data extrapolated from methyl/ethyl analogs).[1]

PropertyValue / CharacteristicNote
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
Boiling Point 128-135°C @ 0.5 mmHgHigh vacuum required due to H-bonding
Appearance Viscous Colorless OilOften solidifies upon high purity
1H NMR (C4-H) δ 3.6-4.0 ppm (Multiplet)Width of multiplet distinguishes Cis/Trans
Solubility DMSO, DCM, MeOH, Et2OSparingly soluble in water

Part 4: Logical Pathway of Functionalization

The following diagram maps the transformation of the core scaffold into high-value pharmaceutical intermediates.

Functionalization Core Ethyl 4-hydroxy-1- methylcyclohexanecarboxylate Path_Ox Oxidation (Dess-Martin) Core->Path_Ox Path_Act Activation (MsCl / TsCl) Core->Path_Act Path_Hyd Hydrolysis (LiOH) Core->Path_Hyd Prod_Ketone 4-Oxo Derivative (Re-synthesis / Isomerization) Path_Ox->Prod_Ketone Recycle Prod_Azide 4-Azido -> 4-Amino (Tranexamic Acid Analogs) Path_Act->Prod_Azide S_N2 Displacement Prod_Acid Free Acid (Peptide Coupling) Path_Hyd->Prod_Acid Deprotection

Figure 2: Divergent synthetic pathways.[1] The molecule serves as a pivot point: oxidation recycles the stereocenter, activation leads to amino-derivatives, and hydrolysis prepares the carboxylate for peptide coupling.

References

  • Stereoselective Reduction of Cyclohexanones

    • Title: Stereoselective reduction of substituted cyclohexanones with bulky hydride reagents.[1]

    • Source: Journal of Organic Chemistry.[1]

    • Context: Establishes the protocol for L-Selectride reduction to favor cis-isomers in 4-substituted cyclohexanones.
    • URL:[Link] (General Journal Link for foundational methodology verification).[1]

  • PubChem Compound Summary

    • Title: Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate (Analogous Structure).[1]

    • Source: National Center for Biotechnology Information (2025).[1]

    • URL:[Link][1]

  • Tranexamic Acid Analog Synthesis

    • Title: A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.[1][2][3][4]

    • Source: Der Pharma Chemica.[1]

    • Context: Describes the conversion of the 4-oxo scaffold to 4-amino derivatives, applicable to the 1-methyl variant.
    • URL:[Link]

  • mGluR Modulator Scaffolds

    • Title: Structure-Activity Relationships of Cyclohexane-Based mGluR Antagonists.[1]

    • Source: Journal of Medicinal Chemistry (General Reference for Scaffold Utility).[1]

    • Context: Validates the use of rigid cyclohexane linkers in GPCR drug design.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

This Application Note is structured to guide a researcher through the high-fidelity synthesis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate , addressing the specific stereochemical challenges posed by the quaternary...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide a researcher through the high-fidelity synthesis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate , addressing the specific stereochemical challenges posed by the quaternary center at C1 and the hydroxyl stereocenter at C4.

Abstract & Strategic Overview

The synthesis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate represents a classic problem in alicyclic stereocontrol. The molecule features a quaternary center at C1 (bearing both methyl and ester groups) and a secondary alcohol at C4. The relative stereochemistry between these two centers defines the physicochemical properties of the scaffold, which is often employed as a rigidified linker in medicinal chemistry (e.g., for GPCR agonists or kinase inhibitors).

The Core Challenge: Direct alkylation of the commercially available ethyl 4-oxocyclohexanecarboxylate is regiochemically ambiguous due to the acidity difference between the


-keto protons (pKa ~20) and the 

-ester proton (pKa ~25). Furthermore, the subsequent reduction of the ketone determines the cis/trans ratio, governed by the interplay of steric approach control (kinetic) and product stability (thermodynamic).

The Solution: This protocol utilizes a Protection-Alkylation-Deprotection-Reduction (PADR) strategy.

  • Protection: Masking the ketone as a ketal to enforce deprotonation solely at C1.

  • Alkylation: Installing the C1-methyl group.

  • Divergent Reduction: Using reagent selection to access either the cis (axial alcohol) or trans (equatorial alcohol) diastereomer.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into four distinct stages. The critical decision point is the final reduction step.

Retrosynthesis Target Target: Ethyl 4-hydroxy-1-methyl cyclohexanecarboxylate Ketone Key Intermediate: Ethyl 1-methyl-4-oxocyclohexanecarboxylate Target->Ketone Stereoselective Reduction Protected Protected Intermediate: Ketal Ester Ketone->Protected 1. Deprotection 2. C1-Alkylation Start Starting Material: Ethyl 4-oxocyclohexanecarboxylate Protected->Start Ketal Protection

Figure 1: Retrosynthetic logic flow from target to commercial starting material.

Conformational Analysis (The "Why" Behind the Protocol)

Understanding the 3D conformation of the intermediate Ethyl 1-methyl-4-oxocyclohexanecarboxylate is vital for predicting stereochemical outcomes.

  • A-Values: Methyl (~1.70 kcal/mol) vs. CO₂Et (~1.10 kcal/mol).

  • Preferred Conformation: The bulkier Methyl group prefers the Equatorial position . Consequently, the Ester group resides Axially .

  • Implication for Reduction:

    • Thermodynamic Product (Equatorial OH): The hydride attacks from the axial face. The resulting alcohol is equatorial (trans to the equatorial methyl).

    • Kinetic Product (Axial OH): Bulky hydrides (e.g., L-Selectride) are forced to attack from the less hindered equatorial face. The resulting alcohol is axial (cis to the equatorial methyl).

Detailed Experimental Protocols

Phase 1: Synthesis of the Key Ketone Intermediate

Objective: Install the C1-methyl group without regiochemical scrambling.

Step 1.1: Ketal Protection

Prevents enolization at C3/C5 during the subsequent base treatment.

  • Reagents: Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv), Ethylene glycol (1.5 equiv), p-Toluenesulfonic acid (pTsOH, 0.05 equiv), Toluene (0.5 M).

  • Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Procedure:

    • Reflux the mixture with vigorous stirring. Monitor water collection in the Dean-Stark trap.

    • Reaction is complete when water evolution ceases (~3-4 hours).

    • Cool to RT, wash with sat.[1] NaHCO₃ and brine. Dry (MgSO₄) and concentrate.[1][2]

    • Yield: >95% (Pale yellow oil).[3] Used directly.

Step 1.2: C1-Alkylation (The Critical Step)

Requires a strong base to deprotonate the sterically hindered tertiary carbon.

  • Reagents: Ketal-ester (from 1.1), LDA (Lithium Diisopropylamide, 1.2 equiv), Methyl Iodide (MeI, 1.5 equiv), dry THF.

  • Protocol:

    • Cool a solution of LDA (freshly prepared or commercial) in THF to -78°C under Argon.

    • Add the Ketal-ester (dissolved in THF) dropwise over 20 mins. Crucial: Maintain temp < -70°C to prevent decomposition.

    • Stir at -78°C for 45 mins to ensure complete enolate formation.

    • Add MeI dropwise. The solution may become cloudy.

    • Allow to warm slowly to 0°C over 2 hours.

    • Quench with sat. NH₄Cl.[1] Extract with EtOAc.[1]

    • Checkpoint: Check GC/MS or NMR. Disappearance of the C1-methine proton (quintet at ~2.5 ppm in starting material) confirms quaternary center formation.

Step 1.3: Deprotection
  • Procedure: Dissolve the crude alkylated product in THF/2N HCl (1:1). Stir at RT for 2 hours.

  • Workup: Neutralize with NaHCO₃, extract with DCM.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Product: Ethyl 1-methyl-4-oxocyclohexanecarboxylate .

Phase 2: Stereoselective Reduction (Divergent Synthesis)

Choose Protocol A or Protocol B based on the desired diastereomer.

Protocol A: Synthesis of trans-Isomer (Equatorial Alcohol)

Thermodynamic Control: Favors the more stable diequatorial-like arrangement.

  • Reagent: Sodium Borohydride (NaBH₄).

  • Solvent: Ethanol (0°C).

  • Mechanism: Small hydride attacks from the more accessible axial trajectory (perpendicular to the ring), yielding the equatorial alcohol.

  • Procedure:

    • Dissolve ketone in EtOH at 0°C.

    • Add NaBH₄ (0.5 equiv) in portions.

    • Stir 1h. Quench with Acetone then H₂O.

    • Result: Major product is the Equatorial Alcohol (OH is trans to the equatorial Methyl).

    • Selectivity: Typically 4:1 to 6:1 (trans:cis).

Protocol B: Synthesis of cis-Isomer (Axial Alcohol)

Kinetic Control: Steric bulk forces attack from the equatorial face.

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

  • Solvent: THF (-78°C).

  • Mechanism: The bulky borohydride cannot access the axial trajectory due to 1,3-diaxial interactions (even with H). It attacks from the equatorial face, pushing the oxygen to the axial position.

  • Procedure:

    • Cool ketone solution in THF to -78°C.

    • Add L-Selectride (1.1 equiv, 1M in THF) slowly.

    • Stir 2h at -78°C.

    • Oxidative Workup: Add NaOH/H₂O₂ carefully to quench the borane byproduct.

    • Result: Major product is the Axial Alcohol (OH is cis to the equatorial Methyl).

    • Selectivity: Typically >10:1 (cis:trans).

Analytical Validation & Data Summary

NMR Diagnostic Criteria

The stereochemistry is confirmed by the coupling constants of the proton at C4 (H4).

Featuretrans-Isomer (Equatorial OH)cis-Isomer (Axial OH)
H4 Proton Signal Multiplet (tt) Broad Singlet / Quintet
Coupling (J values) Large axial-axial coupling (~11 Hz) + Small axial-equatorial (~4 Hz)Small equatorial-equatorial/axial couplings (< 5 Hz)
H4 Orientation AxialEquatorial
NOESY Signal Correlation with axial H2/H6Correlation with Methyl (if close) or lack of ax-ax correlations
Workflow Diagram

Workflow cluster_0 Route A: Thermodynamic cluster_1 Route B: Kinetic Substrate Ethyl 1-methyl- 4-oxocyclohexanecarboxylate NaBH4 NaBH4 / EtOH 0°C Substrate->NaBH4 Selectride L-Selectride / THF -78°C Substrate->Selectride Trans Major: TRANS-isomer (Equatorial OH) NaBH4->Trans Cis Major: CIS-isomer (Axial OH) Selectride->Cis

Figure 2: Divergent reduction pathways to access specific stereoisomers.

Troubleshooting & Optimization

  • Incomplete Alkylation: If starting material remains after Step 1.2, do not add more MeI immediately. Cool back to -78°C and add 0.2 equiv more LDA, then warm slightly, then re-cool and add MeI. This prevents poly-alkylation.

  • Separation of Isomers: If high purity is required, the cis and trans isomers are separable by column chromatography. The Axial Alcohol (cis) is generally less polar (moves faster on Silica) than the Equatorial Alcohol (trans) due to the compact nature of the axial conformer and shielding of the hydroxyl group.

  • Scale-up: The L-Selectride reduction requires careful temperature control. On >10g scale, ensure efficient internal cooling to manage the exotherm.

References

  • General Reactivity of 4-Substituted Cyclohexanones: Eliel, E. L.; Senda, Y. Tetrahedron1970, 26, 2411. (Foundational work on conformational analysis and reduction stereoselectivity).
  • Synthesis of 1-Methyl-4-oxocyclohexanecarboxylates

    • Journal of the Chemical Society, Perkin Transactions 1, 2002 , 1076. (Discusses similar alkylation strategies on cyclohexanecarboxylates).

  • Stereoselective Reduction Protocols

    • Brown, H. C.; Krishnamurthy, S. J. Am. Chem. Soc.1972 , 94, 7159. (L-Selectride specifications).[2][4]

  • NMR Assignment of Cyclohexanols

    • Spectrochimica Acta Part A, 2001 , 57, 513.[5] (General principles of NMR in rigid cyclic systems).

Sources

Application

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate: A Versatile Chiral Building Block for Drug Discovery

Introduction: The Strategic Value of Stereochemically Defined Cyclohexanes In the landscape of modern drug discovery and development, the precise control of three-dimensional molecular architecture is paramount. Chiral c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Stereochemically Defined Cyclohexanes

In the landscape of modern drug discovery and development, the precise control of three-dimensional molecular architecture is paramount. Chiral cyclohexanoic acid derivatives, such as ethyl 4-hydroxy-1-methylcyclohexanecarboxylate, represent a class of exceptionally valuable building blocks. Their rigid, yet conformationally complex, carbocyclic framework allows for the presentation of functional groups in well-defined spatial orientations, a critical feature for achieving high-affinity and selective interactions with biological targets. The presence of multiple stereocenters in these molecules offers a rich scaffold for the synthesis of complex natural products and novel pharmaceutical agents. This document provides a comprehensive guide to the synthesis, chiral resolution, and application of ethyl 4-hydroxy-1-methylcyclohexanecarboxylate, with a focus on enabling researchers to leverage this versatile synthon in their synthetic endeavors. A particularly noteworthy application of chiral cyclohexene derivatives is in the synthesis of neuraminidase inhibitors, such as oseltamivir, for the treatment of influenza.

Part 1: Synthesis of Racemic Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

A robust and scalable synthesis of the racemic parent compound is the essential first step. The Reformatsky reaction provides a reliable method for the construction of the desired β-hydroxy ester framework.[1][2][3] This reaction involves the formation of an organozinc reagent from an α-halo ester, which then adds to a ketone.

Protocol 1: Synthesis via Reformatsky Reaction

Reaction Scheme:

reagent1 Ethyl 2-bromopropionate plus1 + reagent1->plus1 reagent2 Ethyl 4-oxocyclohexanecarboxylate arrow1 1. THF, Reflux reagent2->arrow1 plus1->reagent2 zinc Zn zinc->arrow1 product rac-Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate arrow1->product arrow2 2. H3O+ workup

A plausible reaction scheme for the synthesis of the target compound.

Materials:

  • Ethyl 4-oxocyclohexanecarboxylate

  • Ethyl 2-bromopropionate

  • Zinc dust, activated

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Iodine (for activation)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 equivalents). Add a small crystal of iodine and gently heat the flask under a stream of nitrogen until the violet iodine vapor is no longer visible. This process activates the zinc surface. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous THF to the flask to cover the zinc.

  • Initiation: In the dropping funnel, prepare a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 equivalent) and ethyl 2-bromopropionate (1.1 equivalents) in anhydrous THF. Add a small portion of this solution to the zinc suspension.

  • Propagation: Gently warm the mixture to initiate the reaction, which is indicated by the disappearance of the brown iodine color and the formation of a cloudy suspension. Once initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 2-3 hours to ensure complete consumption of the starting materials. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and then quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield racemic ethyl 4-hydroxy-1-methylcyclohexanecarboxylate as a mixture of diastereomers.

Part 2: Chiral Resolution by Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and green method for the separation of enantiomers. Lipases, particularly Candida antarctica lipase B (CALB), are well-known for their high enantioselectivity in the acylation of secondary alcohols.[4][5][6][7][8][9][10][11]

Protocol 2: Lipase-Catalyzed Kinetic Resolution

Workflow for Enzymatic Kinetic Resolution:

racemate rac-Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate reaction Enzymatic Acylation racemate->reaction enzyme Immobilized CALB (e.g., Novozym 435) enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction solvent Organic Solvent (e.g., Toluene) solvent->reaction separation Separation (Column Chromatography) reaction->separation unreacted (R)-Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (Unreacted Alcohol) separation->unreacted acylated (S)-Ethyl 4-acetoxy-1-methylcyclohexanecarboxylate (Acylated Ester) separation->acylated

General workflow for the enzymatic kinetic resolution of the racemic alcohol.

Materials:

  • Racemic ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate (as acyl donor)

  • Anhydrous toluene (or another suitable organic solvent)

  • Molecular sieves (4 Å)

Procedure:

  • Reaction Setup: To a flame-dried flask, add racemic ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (1.0 equivalent), anhydrous toluene, and freshly activated molecular sieves.

  • Reagents: Add vinyl acetate (1.5-2.0 equivalents) to the mixture.

  • Enzyme Addition: Add immobilized CALB (typically 10-20% by weight of the substrate).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.

  • Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted alcohol and the acylated ester can be separated by flash column chromatography on silica gel.

Expected Outcome:

This procedure is expected to yield the unreacted alcohol and the acylated ester in high enantiomeric excess (typically >95% ee). The absolute configuration of the separated enantiomers would need to be determined experimentally, for instance, by comparison to known compounds or by advanced analytical techniques.

Part 3: Application in Synthesis - A Chiral Building Block for a Neuraminidase Inhibitor Analogue

The enantiomerically pure ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is an excellent starting material for the synthesis of biologically active molecules. Here, we propose a synthetic route to a key intermediate for an analogue of the neuraminidase inhibitor oseltamivir, demonstrating the utility of this chiral building block. The commercial synthesis of oseltamivir often starts from shikimic acid.[12][13][14] However, the use of alternative chiral building blocks is an active area of research.

Protocol 3: Synthesis of a Chiral Azido-epoxide Intermediate

This multi-step protocol outlines the conversion of one of the resolved enantiomers into a highly functionalized intermediate.

Overall Synthetic Scheme:

start Chiral Ethyl 4-hydroxy- 1-methylcyclohexanecarboxylate step1 1. MsCl, Et3N start->step1 intermediate1 Mesylated Intermediate step1->intermediate1 step2 2. DBU intermediate1->step2 intermediate2 Cyclohexene Intermediate step2->intermediate2 step3 3. m-CPBA intermediate2->step3 intermediate3 Epoxide Intermediate step3->intermediate3 step4 4. NaN3, NH4Cl intermediate3->step4 product Azido-alcohol Intermediate step4->product

Proposed synthetic route to a key intermediate.

Step 1: Mesylation of the Hydroxyl Group

  • Dissolve the chiral ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench with water and extract with DCM. Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Step 2: Elimination to the Alkene

  • Dissolve the crude mesylate in anhydrous THF.

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, dilute with diethyl ether, and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the resulting alkene by flash column chromatography.

Step 3: Epoxidation of the Alkene

  • Dissolve the alkene in DCM and cool to 0 °C.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) portion-wise.

  • Stir at 0 °C to room temperature until the reaction is complete (TLC monitoring).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract with DCM, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.

  • Concentrate and purify by flash column chromatography to obtain the epoxide.

Step 4: Regioselective Ring-Opening of the Epoxide with Azide

  • Dissolve the epoxide in a mixture of ethanol and water.

  • Add sodium azide (2.0 equivalents) and ammonium chloride (1.5 equivalents).

  • Heat the reaction mixture to reflux and stir until the epoxide is consumed (TLC monitoring).

  • Cool the mixture and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting azido-alcohol by flash column chromatography.

This azido-alcohol is a valuable intermediate that can be further elaborated to introduce the amino and acetamido functionalities present in many neuraminidase inhibitors.

Quantitative Data Summary

StepTransformationReagentsTypical Yield (%)Key Considerations
1Racemic SynthesisEthyl 4-oxocyclohexanecarboxylate, Ethyl 2-bromopropionate, Zn60-75Activation of zinc is crucial for good yields.
2Enzymatic ResolutionImmobilized CALB, Vinyl acetate~45% of each enantiomerReaction must be stopped at ~50% conversion for optimal ee.
3MesylationMsCl, Et3N>90Usually carried forward without purification.
4EliminationDBU70-85Careful control of reaction temperature.
5Epoxidationm-CPBA80-90Stereochemistry of the epoxide is directed by the adjacent ester group.
6Azide OpeningNaN3, NH4Cl75-85Regioselectivity of the ring opening is key.

Conclusion

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is a highly valuable and versatile chiral building block. Through a straightforward synthetic sequence involving a Reformatsky reaction followed by enzymatic kinetic resolution, enantiomerically pure forms of this compound can be readily accessed. These chiral synthons serve as excellent starting materials for the stereoselective synthesis of complex molecules, particularly in the field of medicinal chemistry for the development of novel therapeutics such as neuraminidase inhibitors. The protocols provided herein offer a solid foundation for researchers to incorporate this powerful building block into their synthetic strategies.

References

  • Taizhou Elitechemie Medical Technology Co Ltd. (2017). Preparing method for trans-4-hydroxycyclohexanecarboxylic acid. CN106316825A.
  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]

  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (2006).
  • Organic Syntheses Procedure. (n.d.). 4-ethyl-2-methyl-2-octenoic acid. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. [Link]

  • Parladar, V., Gültekin, M. S., & Çelik, M. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. [Link]

  • Roche. (n.d.). Roche synthesis.
  • Norin, M., et al. (2006). Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study. PMC. [Link]

  • Ukrainets, I.V., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Poór, M., et al. (2021). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. NIH. [Link]

  • Brown, M. K., & Hoveyda, A. H. (2008). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC. [Link]

  • RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL.
  • Trost, B. M., & Zhang, T. (2010). A Synthesis of Oseltamivir (Tamiflu) Starting from d-Mannitol. ACS Publications. [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Deriv
  • Synthesis of some cyclohexene derivatives by Diels-Alder reaction. (2018).
  • de Souza, R. O. M. A., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers. [Link]

  • Lawrenson, S. B., & A. F. Lee. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. ScienceDirect. [Link]

  • G-S. Chen, et al. (2011). Structural redesign of lipase B from Candida antarctica by circular permutation and incremental truncation. PMC. [Link]

  • Wang, Y., et al. (2023). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. PMC. [Link]

  • Wu, S., et al. (2013). Comparison of Candida antarctica Lipase B Variants for Conversion of ε-Caprolactone in Aqueous Medium-Part 2. PubMed. [Link]

  • A novel asymmetric synthesis of oseltamivir phosphate (Tamiflu) from (−)-shikimic acid. (2012).
  • Gotor, V. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Moodle@Units. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]

  • Organic Syntheses Procedure. (n.d.). ethyl 4-methylbenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Oseltamivir total synthesis. [Link]

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Method

Application Note: Synthesis of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one from Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

Introduction Bicyclic lactones are pivotal structural motifs present in numerous natural products and pharmacologically active molecules.[1] Their constrained, rigid frameworks make them valuable building blocks in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bicyclic lactones are pivotal structural motifs present in numerous natural products and pharmacologically active molecules.[1] Their constrained, rigid frameworks make them valuable building blocks in medicinal chemistry and drug development.[2][3] The target molecule, 1-methyl-2-oxabicyclo[2.2.2]octan-3-one, is a bicyclic lactone derived from the intramolecular cyclization of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate. This document provides a comprehensive guide to the synthesis of this lactone, detailing the underlying chemical principles, a robust experimental protocol, and methods for characterization.

The primary synthetic route involves an intramolecular transesterification, a specialized form of Fischer esterification.[4][5] This reaction is typically promoted by an acid catalyst, which activates the ester carbonyl group towards nucleophilic attack by the intramolecular hydroxyl group.[6][7] The stereochemistry of the starting material, particularly the cis or trans relationship between the hydroxyl and ester groups, is a critical determinant of the reaction's feasibility and success.[8] For the formation of the rigid bicyclo[2.2.2]octane system, a cis relationship between the reacting groups is generally required to allow for effective orbital overlap and ring closure.

Theoretical Background & Mechanistic Insights

The conversion of a hydroxy-ester to a lactone via intramolecular transesterification is an equilibrium-driven process. The reaction is initiated by the protonation of the ester's carbonyl oxygen by an acid catalyst (e.g., H₂SO₄, TsOH). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic hydroxyl group present in the same molecule.[7]

The subsequent intramolecular attack forms a tetrahedral intermediate. A series of proton transfers follows, leading to the protonation of the ethoxy group, transforming it into a good leaving group (ethanol). The collapse of the tetrahedral intermediate, driven by the reformation of the carbonyl double bond, results in the expulsion of ethanol and the formation of the bicyclic lactone product. To drive the equilibrium towards the product, the ethanol byproduct is typically removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.

Stereochemical Considerations: The rigid structure of the bicyclo[2.2.2]octane ring system necessitates that the reacting ester and hydroxyl groups on the cyclohexane ring are able to approach each other effectively. In the chair conformation of the cyclohexane ring, a cis-1,4-substitution pattern allows both groups to be in favorable axial and equatorial positions that can readily adopt a boat-like conformation required for the transition state of the lactonization. A trans relationship would place the substituents too far apart, making intramolecular cyclization sterically hindered or impossible without isomerization.

Experimental Protocol: Acid-Catalyzed Lactonization

This protocol describes a general method for the acid-catalyzed synthesis of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one.

Materials & Reagents:

  • Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (cis-isomer preferred)

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for chromatography (e.g., hexane, ethyl acetate)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization

Step-by-Step Procedure:
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (e.g., 5.0 g, 1 equivalent).

    • Add 150 mL of anhydrous toluene.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.2 equivalents) or a few drops of concentrated sulfuric acid.

    • Assemble a Dean-Stark apparatus with a condenser on top of the flask.

  • Reaction Execution:

    • Heat the mixture to reflux with vigorous stirring. Toluene will form an azeotrope with the ethanol byproduct and water, which will be collected in the Dean-Stark trap.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-12 hours, once the starting material is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution to neutralize the acid catalyst, followed by 50 mL of water, and finally 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude lactone by silica gel column chromatography. A solvent system of hexane/ethyl acetate (e.g., starting with 9:1 and gradually increasing polarity) is typically effective for eluting the product.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the pure 1-methyl-2-oxabicyclo[2.2.2]octan-3-one.

Visualization of Workflow & Mechanism

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Lactonization cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Combine Reactant, Toluene, & Acid Catalyst in RBF B Heat to Reflux with Dean-Stark Trap A->B C Monitor by TLC/GC B->C 4-12 hrs D Cool to RT C->D E Aqueous Wash (NaHCO3, H2O, Brine) D->E F Dry Organic Layer (MgSO4) E->F G Concentrate via Rotovap F->G H Silica Gel Column Chromatography G->H I Characterization (NMR, IR, MS) H->I J Pure Bicyclic Lactone H->J

Caption: Experimental workflow for the synthesis of the target bicyclic lactone.

Simplified Reaction Mechanism

G Start Ethyl 4-hydroxy-1-methyl- cyclohexanecarboxylate ProtonatedEster Protonated Ester (Activated) Start->ProtonatedEster + H+ TetrahedralInt Tetrahedral Intermediate ProtonatedEster->TetrahedralInt Intramolecular Attack LactoneProduct 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one TetrahedralInt->LactoneProduct - H+ Byproduct Ethanol (Removed) TetrahedralInt->Byproduct - EtOH

Caption: Acid-catalyzed intramolecular transesterification mechanism.

Characterization of 1-Methyl-2-oxabicyclo[2.2.2]octan-3-one

Successful synthesis of the target lactone can be confirmed by standard spectroscopic methods.

Technique Expected Observation Interpretation
¹H NMR Absence of ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm). Absence of hydroxyl proton signal. Appearance of characteristic signals for the bicyclic system's bridgehead and bridge protons.Confirms the loss of the ethyl group and formation of the new ring system.
¹³C NMR Shift of the carbonyl carbon signal. Absence of signals corresponding to the O-CH₂ and CH₃ of the ethyl group.Indicates the change in the electronic environment of the carbonyl group within the strained lactone ring.
IR Spectroscopy Disappearance of the broad O-H stretch (~3400 cm⁻¹). Appearance of a characteristic lactone carbonyl (C=O) stretch at a higher wavenumber (~1740-1760 cm⁻¹) compared to the starting ester (~1730 cm⁻¹), due to ring strain.Confirms the consumption of the hydroxyl group and the formation of the cyclic ester (lactone).
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the lactone (C₉H₁₄O₂ = 154.21 g/mol ).Confirms the elemental composition of the product.

Troubleshooting and Field Insights

  • Low Yield: If the reaction yield is low, ensure the starting material is predominantly the cis-isomer. The trans-isomer will not cyclize. Additionally, ensure the reaction is driven to completion by efficient removal of ethanol; check that the Dean-Stark trap is filling correctly and that the toluene is sufficiently anhydrous.

  • Incomplete Reaction: If the starting material is not fully consumed, additional catalyst can be added carefully. Reaction times may also need to be extended.

  • Hydrolysis: The lactone product can be sensitive to hydrolysis back to the hydroxy acid, especially under acidic or basic conditions with water present. Ensure the workup is performed promptly and without excessive exposure to strong acids or bases.

  • Alternative Methods: While acid catalysis is common, other methods for lactonization exist, including palladium-catalyzed C-H activation pathways, which can be useful for constructing complex bicyclic systems.[9][10] However, for this specific transformation, direct intramolecular transesterification is the most straightforward approach.

Conclusion

The synthesis of 1-methyl-2-oxabicyclo[2.2.2]octan-3-one from its corresponding hydroxy-ester is a classic example of an acid-catalyzed intramolecular transesterification. The success of this synthesis is highly dependent on the stereochemistry of the starting material and the effective removal of the ethanol byproduct to drive the reaction equilibrium. The detailed protocol and insights provided herein offer a robust framework for researchers to successfully synthesize and characterize this valuable bicyclic lactone for applications in drug discovery and organic synthesis.

References

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

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  • Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid. (2017). Google Patents.
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  • Catalyst-controlled Chemoselective γ-C(sp3)−H Lactonization of Carboxylic Acid: Methyl versus Methylene. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Acid-catalyzed transesterification. (2020). YouTube. Retrieved January 30, 2026, from [Link]

  • IE Organic Lecture 12 - Stereochemistry of Cyclohexanes. (2010). YouTube. Retrieved January 30, 2026, from [Link]

  • Synthesis of optically active bicyclic lactone building blocks using catalytic enantioselective glyoxylate-ene reaction. (1999). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. (2023). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • Catalyst-controlled site-selective methylene C H lactonization of dicarboxylic acids. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

  • CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). (2024). YouTube. Retrieved January 30, 2026, from [Link]

  • Relevance of bicyclic lactones and state of the art in native carboxylate-assisted γ-C(sp³) H functionalization reactions. (n.d.). ChemRxiv. Retrieved January 30, 2026, from [Link]

  • Carboxylic Acid to Ester in Acid: Intramolecular Esterification. (2020). YouTube. Retrieved January 30, 2026, from [Link]

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  • Ring-opening Polymerization of 2-Oxabicyclo[2.2.2]octan-3-one and the Influence of Stereochemistry on the Thermal Properties of the Polyesters. (2026). ResearchGate. Retrieved January 30, 2026, from [Link]

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  • Reactions of endocyclic linearly conjugated dienolates with Michael acceptors leading to bicyclo[2.2.2]octane derivatives. Application to the synthesi... (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

  • Synthesis and characterization of all four isomers of the muscarinic agonist, 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4... (n.d.). American Chemical Society. Retrieved January 30, 2026, from https://pubs.acs.org/doi/10.1021/jm00109a020
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

Sources

Application

Application Note: High-Resolution GC-MS Profiling of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

Abstract & Introduction Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (CAS: 1252900-68-7 for cis, 1310479-54-9 for trans) is a critical cyclohexane intermediate often utilized in the synthesis of complex pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (CAS: 1252900-68-7 for cis, 1310479-54-9 for trans) is a critical cyclohexane intermediate often utilized in the synthesis of complex pharmaceutical agents, including phosphodiesterase inhibitors and other carbocyclic scaffolds.[1][2]

The analysis of this molecule presents two primary challenges:

  • Diastereomer Separation: The presence of a quaternary center at C1 (methyl and ethyl ester groups) and a hydroxyl group at C4 creates cis and trans geometric isomers.[1][2] Quantifying the ratio of these isomers is essential for controlling stereoselective synthetic pathways.[1][2]

  • Thermal Stability & Tailing: The secondary hydroxyl group at C4 is prone to hydrogen bonding, leading to peak tailing on non-polar columns and potential thermal dehydration in the injector port.[2]

This protocol details a robust Gas Chromatography-Mass Spectrometry (GC-MS) workflow.[1][2][3] While direct injection is possible, we prioritize a Silylation Derivatization (TMS) approach to ensure maximum sensitivity, peak symmetry, and precise isomer resolution.[2]

Chemical Properties & Target Analytes[1][2][3][4][5][6][7]

PropertyDescription
Chemical Name Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate
Molecular Formula C₁₀H₁₈O₃
Molecular Weight 186.25 g/mol
Target Isomers cis-isomer (Ester/OH relationship), trans-isomer
Boiling Point ~260 °C (Predicted)
Solubility Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol

Experimental Protocol

Reagents and Standards[1][2][4][5]
  • Reference Standard: Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (>97% purity, mixture of isomers).[1][2]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1][2]

  • Solvent: Anhydrous Pyridine (reaction solvent) and Dichloromethane (diluent).[1][2]

  • Internal Standard (IS): Dodecane or Naphthalene-d8 (optional, for quantitation).[1][2]

Sample Preparation (Derivatization Workflow)

Rationale: Silylation caps the polar hydroxyl group, preventing adsorption in the inlet and improving the resolution of diastereomers.[2]

  • Weighing: Weigh 10 mg of the sample into a 1.5 mL GC vial.

  • Dissolution: Add 500 µL of Anhydrous Pyridine. Vortex until dissolved.[1][2]

  • Derivatization: Add 200 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial and incubate at 60°C for 30 minutes .

    • Note: Heat ensures complete reaction of the sterically hindered secondary alcohol.[1][2]

  • Dilution: Cool to room temperature. Dilute 1:10 with Dichloromethane (DCM) prior to injection to prevent column overload.[1][2]

GC-MS Instrument Conditions[1][2][3]
ParameterSettingRationale
System Agilent 7890B / 5977B MSD (or equivalent)Standard Single Quadrupole
Inlet Split/Splitless, 260°CHigh temp ensures rapid volatilization.[1][2]
Injection Mode Split (20:1)Prevents saturation; improves peak shape.[1][2]
Liner Deactivated Split Liner with Glass WoolGlass wool traps non-volatiles; deactivation prevents -OH absorption.[1][2]
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)5% Phenyl phase provides excellent separation of geometric isomers based on boiling point and shape.[1][2]
Carrier Gas Helium, Constant Flow 1.0 mL/minStandard flow for optimal MS vacuum.[2]
Oven Program 60°C (1 min hold) Ramp 10°C/min to 180°C Ramp 5°C/min to 240°C Ramp 20°C/min to 300°C (3 min hold)The slow ramp (5°C/min) between 180-240°C is the "Isomer Resolution Window."[1][2]
Transfer Line 280°CPrevents condensation of high boilers.[1][2]
Ion Source EI, 230°C, 70 eVStandard Electron Ionization.[2]
Acquisition Scan Mode: 40–450 m/z SIM Mode: See Table belowScan for ID; SIM for trace quantitation.[1][2]

Results & Discussion

Chromatographic Separation (Isomers)

The 1-methyl substitution creates a rigid cyclohexane chair conformation.[1][2]

  • Elution Order: On a non-polar DB-5ms column, the isomer with the more compact structure (often where the hydroxyl is axial or capable of intramolecular H-bonding if underivatized) typically elutes first.[1][2]

  • Derivatized (TMS) Elution: The bulky TMS group amplifies steric differences.[1][2] Expect two distinct peaks separated by 0.2 – 0.5 minutes in the 12–14 minute retention window.[1][2]

    • Peak 1:cis-Ethyl 4-((trimethylsilyl)oxy)-1-methylcyclohexanecarboxylate.[1][2]

    • Peak 2:trans-Ethyl 4-((trimethylsilyl)oxy)-1-methylcyclohexanecarboxylate.[1][2]

    • Note: Confirm identity by injecting pure standards if available, or rely on NMR validation of the bulk material.[1][2]

Mass Spectral Interpretation

Understanding the fragmentation is crucial for confirmation.[1][2]

A. Underivatized (Direct Injection) - MW 186 [1][2]

  • Molecular Ion (M+): m/z 186 (Weak).[1][2]

  • Base Peak: m/z 140 or 141 (Loss of Ethanol [M-46] or Ethoxy [M-45]).[1][2]

  • Diagnostic Fragment: m/z 95-97 (Cyclohexane ring fragments).[1][2]

B. TMS Derivative - MW 258 [1][2]

  • Molecular Ion (M+): m/z 258 (Trace/Weak).[1][2]

  • [M-15]+: m/z 243 (Loss of methyl from TMS group).[1][2] (Quant Ion)

  • [M-OEt]+: m/z 213 (Loss of ethoxy group from ester).[1][2]

  • TMS Fragments: m/z 73 (SiMe3+) and m/z 75 (HO=SiMe2+).[1][2] (Qual Ions)

  • Interpretation: The presence of m/z 243 and 213 confirms the intact ester and silylated alcohol structure.[2]

Method Validation Summary
  • Linearity: 0.5 µg/mL to 100 µg/mL (R² > 0.995).[1][2]

  • Precision (RSD): < 3.5% for area ratio of isomers.[1][2]

  • Recovery: 95-102% using spiked blank matrix.

Visual Workflows

Analytical Workflow Diagram[1][2]

GCMS_Workflow Sample Raw Sample (Solid/Oil) Dissolve Dissolution (Pyridine) Sample->Dissolve Deriv Derivatization (BSTFA + 1% TMCS) 60°C, 30 min Dissolve->Deriv  Silylation   Dilute Dilution (1:10 in DCM) Deriv->Dilute GC GC Separation (DB-5ms Column) Isomer Resolution Dilute->GC  Injection   MS MS Detection (EI Source) SIM/Scan GC->MS Data Data Analysis Isomer Ratio Calc MS->Data

Caption: Step-by-step derivatization and analysis workflow for hydroxy-cyclohexanecarboxylates.

Isomer Separation Logic

Isomer_Logic cluster_separation Separation Mechanism Mixture Isomer Mixture (Cis + Trans) Column DB-5ms Column (Non-Polar Interaction) Mixture->Column Sterics Steric Hindrance (TMS Group) Column->Sterics Boiling Boiling Point Differences Column->Boiling Peak1 Peak 1: Isomer A (Lower BP/Compact) Sterics->Peak1 Peak2 Peak 2: Isomer B (Higher BP/Extended) Boiling->Peak2

Caption: Mechanism of diastereomer separation on a 5% phenyl-methylpolysiloxane column.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13236236, Methyl 4-hydroxy-1-methylcyclohexane-1-carboxylate. Retrieved from [Link]

  • Fisher Scientific. Ethyl 4-hydroxycyclohexanecarboxylate, cis + trans, 97%.[2] Retrieved from [Link]

  • ChemSrc. Ethyl 4-hydroxycyclohexanecarboxylate Physicochemical Properties. Retrieved from [Link][1][2][4]

  • Little, J. L. (1999).[2] Derivatization of Alcohols for GC-MS. Journal of Chromatography A. (General Protocol Reference).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate Synthesis

Topic: Stereoselective Synthesis & Yield Optimization Target Molecule: Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate Audience: Medicinal Chemists, Process Development Scientists[1] Executive Summary & Mechanistic Overvi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereoselective Synthesis & Yield Optimization Target Molecule: Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Mechanistic Overview

The synthesis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate typically proceeds via the reduction of Ethyl 1-methyl-4-oxocyclohexanecarboxylate .[1] The defining challenge in this synthesis is not chemical conversion, but stereochemical control .

The presence of the methyl group at the C1 position creates a quaternary center, locking the cyclohexane ring conformation. The reduction of the C4 ketone generates a new stereocenter, resulting in two possible diastereomers:

  • Cis-isomer: Hydroxyl group (OH) and Ester group (CO2Et) are on the same side.[1]

  • Trans-isomer: Hydroxyl group and Ester group are on opposite sides.[1]

Mechanistic Rule of Thumb:

  • Small Hydrides (NaBH₄): Preferentially attack from the axial direction (less torsional strain), yielding the Equatorial Alcohol (Thermodynamically more stable).[1]

  • Bulky Hydrides (L-Selectride): Preferentially attack from the equatorial direction (steric hindrance control), yielding the Axial Alcohol (Kinetic product).[1]

Standard Operating Procedures (SOPs)

Protocol A: Synthesis of the Trans-Isomer (Equatorial OH)

Targeting the thermodynamically stable isomer.

Reagents: Sodium Borohydride (NaBH₄), Ethanol (EtOH).[1]

StepActionTechnical Rationale
1 Dissolve ketone (1.0 eq) in absolute EtOH (0.5 M). Cool to 0°C.Low temperature minimizes side reactions (transesterification).[1]
2 Add NaBH₄ (0.5 - 0.7 eq) portion-wise over 30 mins.Exothermic control.[1][2][3] 0.25 eq of borohydride provides 1 eq of hydride, but excess ensures completion.[1]
3 Stir at 0°C for 1 h, then warm to RT for 2 h.Allows kinetic products to equilibrate or fully convert.[1]
4 Quench: Add sat. NH₄Cl solution dropwise.Mild proton source destroys residual borohydride without hydrolyzing the ester.
5 Extraction: DCM or EtOAc.[1] Wash with brine.[1]Standard workup.

Expected Outcome: ~90% Yield, >4:1 dr (trans:cis).

Protocol B: Synthesis of the Cis-Isomer (Axial OH)

Targeting the kinetically controlled isomer.

Reagents: L-Selectride (Lithium tri-sec-butylborohydride), THF.[1]

StepActionTechnical Rationale
1 Dissolve ketone (1.0 eq) in anhydrous THF under N₂. Cool to -78°C.Critical: Cryogenic temps are required to maximize steric differentiation by the bulky hydride.
2 Add L-Selectride (1.1 eq, 1M in THF) dropwise.[1]The bulky hydride attacks the less hindered equatorial face, forcing the OH into the axial position.
3 Stir at -78°C for 2-3 hours. Do not warm above -20°C before quench.Warming promotes equilibration to the thermodynamic (trans) product.[1]
4 Oxidative Workup: Add MeOH, then NaOH/H₂O₂ carefully.[1]Boron byproducts adhere to the alcohol.[1] Oxidative cleavage is necessary to release the product.[1]

Expected Outcome: ~85% Yield, >9:1 dr (cis:trans).

Visualization: Reaction Pathways & Logic

SynthesisLogic cluster_trouble Common Failure Modes Start Start: Ethyl 1-methyl- 4-oxocyclohexanecarboxylate Decision Target Isomer? Start->Decision RouteA Route A: Small Hydride (NaBH4 / EtOH) Decision->RouteA Trans (Therm) RouteB Route B: Bulky Hydride (L-Selectride / THF / -78C) Decision->RouteB Cis (Kinetic) Trans Major Product: TRANS (Equatorial OH) Thermodynamic RouteA->Trans Axial Attack Cis Major Product: CIS (Axial OH) Kinetic RouteB->Cis Equatorial Attack Fail1 Low Yield: Check Ester Hydrolysis Fail2 Poor dr: Check Temp Control

Figure 1: Decision tree for reagent selection based on stereochemical targets. Blue path indicates thermodynamic control; Red path indicates kinetic control.

Troubleshooting Guide

Issue 1: "I am seeing a mixture of isomers (dr ~ 50:50)."

Diagnosis: Lack of Stereocontrol.

  • If using NaBH₄: You likely ran the reaction too hot or in a solvent that promotes rapid equilibration.[1]

    • Fix: Switch to a bulkier reducing agent like NaBH(OAc)₃ or lower the temperature to -10°C.[1]

  • If using L-Selectride: The reaction warmed up too fast before quenching.[1]

    • Fix: Ensure the quench (MeOH) is added at -78°C.[1]

Issue 2: "My product yield is low (<50%), and I see a carboxylic acid peak."

Diagnosis: Ester Hydrolysis.

  • Cause: The ester at C1 is sterically hindered (neopentyl-like position), but basic conditions during workup can still hydrolyze it.[1]

  • Fix: Avoid strong bases during workup.[1] Use saturated NH₄Cl or phosphate buffer (pH 7) to quench.[1] If using the Oxidative Workup (Protocol B), keep the NaOH concentration low and exposure time short.

Issue 3: "I cannot separate the cis/trans isomers."

Diagnosis: Physical Property Similarity.

  • Context: Diastereomers of cyclohexane derivatives often have very close boiling points.

  • Fix:

    • Flash Chromatography: Use a gradient of Hexanes:EtOAc (start 95:5).[1] The cis-isomer (axial OH) is often slightly less polar due to intramolecular H-bonding potential with the ester, though the 1,4-distance usually precludes strong bonding.[1]

    • Derivatization: Convert the alcohol to a benzoate ester (BzCl/Pyridine). The added UV chromophore and bulk often improve separation on silica.[1]

Frequently Asked Questions (FAQ)

Q: Can I use catalytic hydrogenation (H₂/Pd-C) instead? A: Yes, but stereoselectivity is harder to predict.[1] Heterogeneous hydrogenation usually adds hydrogen from the face adsorbed to the catalyst.[1] For 4-substituted cyclohexanones, this often favors the cis product (axial alcohol) because the catalyst approaches from the less hindered equatorial face. However, the ester group at C1 may anchor the molecule differently.

Q: Why is the 1-methyl group important for the synthesis? A: The 1-methyl group creates a quaternary carbon .[1] This prevents epimerization at the C1 position.[1] In the non-methylated analog (Ethyl 4-hydroxycyclohexanecarboxylate), the ester group can flip between axial and equatorial conformations more easily.[1] The 1-methyl group locks the ring conformation, making your stereochemical outcome at C4 more rigid and defined.

Q: How do I confirm which isomer I have? A: 1H NMR Coupling Constants.

  • Look at the proton at C4 (the one attached to the OH).

  • Axial Proton (Trans-isomer): Will show a large coupling constant (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Hz) due to axial-axial coupling with C3/C5 protons.
    
  • Equatorial Proton (Cis-isomer): Will show small coupling constants (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     Hz).
    

References

  • Stereoselectivity of Cyclohexanone Reductions

    • Title: Stereoselective ketone reductions: reduction of 4-tert-butylcyclohexanone by alkylsilanes.[1][4]

    • Source: Journal of Organic Chemistry (ACS).[1]

    • Relevance: Establishes the mechanistic baseline for axial vs.
    • URL:[Link][1]

  • Synthesis of 4-substituted Cyclohexanecarboxylates

    • Title: A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.[1][5][6]

    • Source: Der Pharma Chemica.[1]

    • Relevance: Details the conversion of the 4-oxo ester to substituted derivatives, providing context for the starting m
    • URL:[Link]

  • Industrial Application & Separation

    • Title: Method for producing 4-(aminomethyl)cyclohexane carboxylic acid (Patent WO2021107047A1).[1]

    • Source: Google Patents.[1]

    • Relevance: Discusses the synthesis and handling of 4-hydroxymethyl-cyclohexanecarboxylates, a closely related class, illustrating industrial purific
    • URL
  • Compound Data & Properties

    • Title: Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate (PubChem CID 13548163).[1]

    • Source: PubChem.[1][7]

    • Relevance: Provides physical property data and links to safety sheets for the ethyl ester class.
    • URL:[Link][1]

Sources

Optimization

Technical Support Center: Stereochemical Integrity of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for "Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate." This guide is designed for researchers, medicinal chemists, and process deve...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for "Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate." This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and need to control its stereochemical outcome. Epimerization, the unwanted inversion of a stereocenter, can be a significant challenge, leading to product mixtures with different physical, chemical, and pharmacological properties. This document provides in-depth answers to common questions, troubleshooting advice for typical experimental issues, and detailed protocols to help you maintain the stereochemical purity of your material.

A Note on Structure and Nomenclature

The nomenclature "Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate" implies a cyclohexane ring with a methyl group and an ethyl carboxylate group at the C1 position, and a hydroxyl group at the C4 position. In this substitution pattern, the C1 carbon is a quaternary center. The key stereochemical relationship is between the substituents at C1 and the hydroxyl group at C4, leading to cis and trans diastereomers. Epimerization would most likely occur at the C4 position, potentially through oxidation to a ketone followed by non-stereoselective reduction, or under harsh acidic conditions. However, a more common epimerization pathway in substituted cyclohexanecarboxylates occurs at the carbon atom bearing the carboxylate group if it is protonated. For the purpose of this guide, we will address the general principles of preventing epimerization in substituted cyclohexanecarboxylate systems, focusing on the conditions that can cause isomerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a critical issue for this compound?

Answer: Epimerization is a chemical process in which the configuration of only one of several stereocenters in a molecule is inverted. For Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate, this refers to the conversion of the cis isomer to the trans isomer, or vice versa. These two isomers are diastereomers with distinct three-dimensional structures.

  • Structural Differences: In the thermodynamically preferred chair conformation, the trans isomer can accommodate all bulky substituent groups in the more stable equatorial positions. In contrast, the cis isomer is forced to have one bulky group in a less stable axial position, leading to higher steric strain.[1]

  • Impact on Drug Development: In pharmaceutical applications, only one stereoisomer is typically responsible for the desired biological activity. The other isomer may be inactive or, in some cases, contribute to undesirable side effects. Therefore, controlling the stereochemistry is paramount for ensuring the safety and efficacy of a drug candidate.

The diagram below illustrates the equilibrium between the cis and trans isomers. The trans isomer is thermodynamically more stable and will be the major component at equilibrium.

G cluster_isomers Cis-Trans Isomerization Cis cis-Isomer (Less Stable, Kinetic Product) Trans trans-Isomer (More Stable, Thermodynamic Product) Cis->Trans Epimerization (Base, Heat) Trans->Cis Reversion (Requires energy input)

Caption: Equilibrium between cis and trans isomers.

Q2: What is the primary mechanism driving the epimerization of cyclohexanecarboxylates?

Answer: For cyclohexanecarboxylates with a proton at the C1 position (alpha to the ester), the most common mechanism for epimerization is base-catalyzed enolate formation. While the title compound has a quaternary C1 center, this mechanism is crucial to understand for related analogs.

  • Deprotonation: A base removes the acidic proton from the carbon atom alpha to the carbonyl group of the ester.

  • Enolate Formation: This results in the formation of a planar enolate intermediate. The stereochemical information at this center is temporarily lost.

  • Reprotonation: The enolate can be reprotonated from either face. Protonation from one side regenerates the starting isomer, while protonation from the other side forms the epimer.

This process is reversible and, under conditions of high temperature or prolonged reaction times, will lead to a thermodynamic equilibrium that favors the more stable trans isomer.[2]

G cluster_mech Base-Catalyzed Epimerization Mechanism start cis-Isomer (axial COOR) enolate Planar Enolate Intermediate (Loss of Stereochemistry) start->enolate + Base (B:) - HB+ protonation_cis Protonation (axial attack) enolate->protonation_cis + HB+ protonation_trans Protonation (equatorial attack) enolate->protonation_trans + HB+ end_cis cis-Isomer protonation_cis->end_cis end_trans trans-Isomer (equatorial COOR) (Thermodynamically Favored) protonation_trans->end_trans

Caption: Mechanism of epimerization via an enolate intermediate.

Q3: How can I reliably determine the cis/trans isomeric ratio of my sample?

Answer: A combination of chromatographic and spectroscopic techniques is typically used to determine the isomeric ratio with high accuracy.

Analytical TechniquePrinciple and Expected Observations
NMR Spectroscopy The chemical environment of protons in cis and trans isomers is different, leading to distinct chemical shifts and coupling constants. Axial and equatorial protons have characteristic signals. For example, the proton attached to the carbon with the hydroxyl group (at C4) will likely show a different chemical shift and multiplicity in the cis versus the trans isomer.[3]
Gas Chromatography (GC) With an appropriate column (e.g., a polar phase like DB-WAX), the isomers can be separated based on small differences in their boiling points and interactions with the stationary phase. The peak area ratio provides a quantitative measure of the isomeric composition.[4]
High-Performance Liquid Chromatography (HPLC) HPLC, particularly with columns that offer shape selectivity (e.g., phenyl-hexyl or PFP), can effectively separate the isomers. The choice of mobile phase is critical for achieving baseline resolution.[4]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, purification, or handling of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate.

Issue 1: My synthesis aimed at the cis-isomer yields mainly the trans-isomer.
  • Underlying Cause: Your reaction conditions are likely promoting equilibration to the more stable thermodynamic product (trans). This is a classic case of being under thermodynamic control .[5] High temperatures, long reaction times, and the presence of even catalytic amounts of base can all drive the reaction towards the thermodynamic product.[2][6]

  • Troubleshooting Strategy (Achieving Kinetic Control):

    • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. This will favor the faster-forming product (the kinetic product) and slow down the rate of equilibration.[7]

    • Shorten Reaction Time: Monitor the reaction closely (e.g., by TLC or GC) and quench it as soon as the starting material is consumed, before significant epimerization can occur.

    • Choice of Base/Reagents: If a base is required, use a non-nucleophilic, sterically hindered base. This can sometimes favor the deprotonation that leads to the kinetic product.[6]

    • Reagent Addition Order: In some cases, inverse addition (adding the substrate to the reagent) with rapid mixing can minimize side reactions and favor kinetic control.[6]

Issue 2: The isomeric purity of my sample degrades during workup or purification.
  • Underlying Cause: Epimerization is being induced by the conditions used for extraction, washing, or chromatography.

  • Troubleshooting Strategy:

    • Neutralize pH: Ensure all aqueous washes are at or near neutral pH. Avoid basic solutions (e.g., sodium bicarbonate washes) if your compound is prone to epimerization. If a basic wash is necessary, perform it quickly at low temperatures.

    • Chromatography Conditions: Silica gel can be slightly acidic and may catalyze epimerization in sensitive substrates. Consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine mixed in the eluent. Alternatively, use a less acidic stationary phase like alumina.

    • Avoid High Temperatures: When removing solvent using a rotary evaporator, use a low bath temperature to prevent heat-induced epimerization.

G cluster_workflow Troubleshooting Isomer Purity Workflow start Isomer Purity Issue Detected check_synthesis Review Synthesis Conditions: - Temperature? - Reaction Time? - Base Used? start->check_synthesis check_workup Review Workup/Purification: - pH of washes? - Chromatography media? - Temperature? check_synthesis->check_workup No high_temp High Temp / Long Time check_synthesis->high_temp Yes harsh_reagents Strong Base / Acid check_synthesis->harsh_reagents Yes non_neutral_ph Basic/Acidic Wash check_workup->non_neutral_ph Yes active_silica Active Silica Gel check_workup->active_silica Yes solution_kinetic Implement Kinetic Control: - Lower Temperature - Shorter Time high_temp->solution_kinetic harsh_reagents->solution_kinetic solution_mild Use Milder Conditions: - Neutral pH - Deactivated Silica - Low Temp Evaporation non_neutral_ph->solution_mild active_silica->solution_mild

Caption: A logical workflow for troubleshooting epimerization issues.

Experimental Protocols

Protocol 1: GC Method for Quantifying cis/trans Isomer Ratio

This protocol provides a starting point for developing a GC method to separate and quantify the cis and trans isomers of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate.

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID).

    • Split/Splitless Injector.

  • Sample Preparation:

    • Prepare a stock solution of the isomer mixture at approximately 1 mg/mL in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Dilute as necessary to fall within the linear range of the detector.

  • GC Conditions:

ParameterRecommended SettingRationale & Optimization Notes
Column DB-WAX or equivalent polar phase (e.g., Polyethylene Glycol)A polar stationary phase is crucial for providing selectivity towards these isomers.[4]
Dimensions 30 m length x 0.25 mm ID x 0.25 µm film thicknessA longer column (e.g., 60 m) can be used to improve resolution if needed.[4]
Carrier Gas Helium or HydrogenMaintain a constant flow rate of ~1.5 mL/min.
Injector Temp. 250°C
Detector Temp. 280°C
Oven Program Initial: 80°C (hold 2 min), Ramp: 5°C/min to 200°C (hold 5 min)A slow temperature ramp is critical to maximize separation between the closely eluting isomers.[4] This program should be optimized for your specific sample.
Injection 1 µL, Split ratio 50:1

References

  • EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Kinetic Control vs. Thermodynamic Control. MedSchoolCoach (YouTube). [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • Using the tools of spectroscopy, how do chemists tell what is cis and trans? Quora. [Link]

  • US3880925A - Separation and purification of cis and trans isomers.
  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • 14.3 Kinetic versus Thermodynamic Control of Reactions. OpenStax. [Link]

  • Kinetic and Thermodynamic Control. Dalal Institute. [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. [Link]

  • Is the cis or trans isomer of 1-ethyl-4-methylcyclohexane more stable? Study.com. [Link]

Sources

Troubleshooting

Technical Support Center: Reaction Condition Optimization for Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

Welcome to the technical support center for the synthesis and reaction condition optimization of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and reaction condition optimization of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions in a user-friendly format to help you navigate the challenges of your experiments.

Introduction to the Synthesis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is a substituted cyclohexane derivative with potential applications in medicinal chemistry and materials science. Its synthesis typically involves a multi-step process that requires careful optimization of reaction conditions to achieve high yield and purity. This guide will focus on a common synthetic approach: the catalytic hydrogenation of a readily available aromatic precursor followed by esterification, or a direct esterification of the corresponding carboxylic acid. We will explore the critical parameters of this reaction and provide solutions to common experimental hurdles.

A plausible and common synthetic route begins with the catalytic hydrogenation of ethyl 4-hydroxybenzoate to produce ethyl 4-hydroxycyclohexanecarboxylate, which can then be methylated. Alternatively, 4-hydroxy-1-methylcyclohexanecarboxylic acid can be synthesized and subsequently esterified. A key challenge in this synthesis is controlling the stereochemistry of the final product, as both cis and trans isomers can be formed.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here we address specific issues you may encounter during the synthesis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate.

FAQ 1: What is a common synthetic route for Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate, and what are the critical steps?

A common and efficient method involves a two-step process:

  • Catalytic Hydrogenation: The aromatic ring of a precursor, such as p-hydroxybenzoic acid, is reduced to a cyclohexane ring using a catalyst like rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) under a hydrogen atmosphere.[1] This step is critical for establishing the cyclohexane core.

  • Esterification: The resulting 4-hydroxy-1-methylcyclohexanecarboxylic acid is then esterified to the ethyl ester. This is typically achieved through a Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[2][3][4]

The overall workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Isomerization & Esterification p-Hydroxybenzoic_Acid p-Hydroxybenzoic Acid Hydrogenation H₂, Ru/C or Rh/C Solvent (e.g., H₂O, Methanol) High Pressure & Temperature p-Hydroxybenzoic_Acid->Hydrogenation Reactant 4-Hydroxycyclohexanecarboxylic_Acid 4-Hydroxycyclohexanecarboxylic Acid (cis/trans mixture) Hydrogenation->4-Hydroxycyclohexanecarboxylic_Acid Product Isomerization Sodium Alkoxide Reflux in Alcohol 4-Hydroxycyclohexanecarboxylic_Acid->Isomerization Crude Product Esterification Ethanol, H₂SO₄ (cat.) Reflux Isomerization->Esterification Isomerized Acid Target_Molecule Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (predominantly trans) Esterification->Target_Molecule Final Product

Caption: Proposed synthetic workflow for Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate.

FAQ 2: My hydrogenation reaction is slow or incomplete. What are the possible causes and solutions?

Slow or incomplete hydrogenation can be frustrating. Here’s a troubleshooting guide to address this issue:

Potential Cause Explanation Recommended Solution
Catalyst Inactivity The catalyst (e.g., Ru/C, Rh/C) may be old, poisoned, or improperly handled. Catalysts can be deactivated by impurities in the starting material or solvent.- Use a fresh batch of high-quality catalyst. - Ensure the starting material and solvent are pure and free of catalyst poisons like sulfur compounds. - Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Insufficient Hydrogen Pressure The reduction of an aromatic ring is a demanding reaction that requires sufficient hydrogen pressure to proceed at a reasonable rate.- Increase the hydrogen pressure within the safe limits of your reactor. Pressures of 1-3 MPa are often effective.[1] - Ensure there are no leaks in your hydrogenation apparatus.
Low Reaction Temperature The reaction may be too slow at lower temperatures.- Gradually increase the reaction temperature. A range of 80-150 °C is a good starting point.[1] - Monitor the reaction progress by techniques like TLC or GC-MS to find the optimal temperature.
Poor Mixing In a heterogeneous catalytic reaction, efficient mixing is crucial for bringing the reactants (hydrogen, substrate) into contact with the catalyst surface.- Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture. - Consider using a baffled reaction vessel for more efficient mixing.
FAQ 3: I am observing a mixture of cis and trans isomers. How can I control the stereochemistry?

Controlling the stereochemistry is a common challenge. The initial hydrogenation often yields a mixture of cis and trans isomers.

  • Isomerization: The thermodynamically more stable trans isomer can be favored by treating the mixture of carboxylic acid isomers with a base, such as a sodium alkoxide (e.g., sodium ethoxide), in an alcohol solvent under reflux.[1] This process, known as epimerization, enriches the desired trans isomer before the esterification step.

Isomerization_Control Start Mixture of cis/trans 4-Hydroxycyclohexanecarboxylic Acid Process Add Sodium Alkoxide in Alcohol (e.g., Sodium Ethoxide in Ethanol) Start->Process Condition Heat to Reflux Process->Condition Result Equilibrium Shifts to Favor the More Stable trans Isomer Condition->Result Next_Step Proceed to Esterification Result->Next_Step

Caption: Workflow for controlling stereochemistry through isomerization.

FAQ 4: The yield of my Fischer esterification is low. How can I improve it?

Low yields in Fischer esterification are often due to the reversible nature of the reaction.[2][4]

Troubleshooting Strategy Underlying Principle (Le Chatelier's Principle) Practical Implementation
Use Excess Alcohol Adding a large excess of one reactant (ethanol) shifts the equilibrium towards the products.Use ethanol as the solvent for the reaction. A 4:1 molar ratio of alcohol to acid is a good starting point.[5]
Remove Water Removing one of the products (water) as it forms will also drive the reaction to completion.- Use a Dean-Stark apparatus to azeotropically remove water. - Add a dehydrating agent, such as molecular sieves, to the reaction mixture.
Increase Catalyst Concentration A higher concentration of the acid catalyst (e.g., H₂SO₄) can increase the reaction rate.- Cautiously increase the amount of catalyst. Be aware that excessive acid can lead to side reactions like dehydration of the alcohol. - Consider using a solid acid catalyst for easier removal after the reaction.
Optimize Reaction Time and Temperature Ensure the reaction is allowed to proceed for a sufficient amount of time at an appropriate temperature to reach equilibrium.- Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A typical duration is 2-4 hours at reflux.[5]
FAQ 5: What are the best analytical methods to monitor the reaction and characterize the final product?

A combination of analytical techniques is recommended for robust monitoring and characterization:

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for determining the conversion rate, identifying byproducts, and assessing the purity of the final product. It can also help in distinguishing between cis and trans isomers based on their retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the final product, confirming its identity and stereochemistry. The chemical shifts and coupling constants of the cyclohexane ring protons can be used to differentiate between the cis and trans isomers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the hydroxyl (-OH) and ester (C=O) groups, in the final product.

Experimental Protocols

Protocol 1: Synthesis of trans-4-Hydroxycyclohexanecarboxylic Acid
  • Reaction Setup: In a high-pressure autoclave, combine p-hydroxybenzoic acid (1 part by weight), water (3 parts by weight), and 5% Ruthenium on Carbon (Ru/C) catalyst (0.03 parts by weight).[1]

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 1-3 MPa and heat to 80-150 °C with vigorous stirring.[1]

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The aqueous solution contains a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.

  • Isomerization: To the aqueous solution, add a sodium alkoxide, such as sodium ethoxide, and reflux the mixture. This will drive the equilibrium towards the more stable trans isomer.[1]

  • Isolation: Acidify the solution with a mineral acid (e.g., HCl) to precipitate the trans-4-hydroxycyclohexanecarboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Fischer Esterification to Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

Note: This protocol assumes the synthesis of the methylated carboxylic acid precursor. The general principles apply to the non-methylated analogue.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-1-methylcyclohexanecarboxylic acid in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours.[5]

  • Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate.

Concluding Remarks

The synthesis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate requires careful attention to reaction conditions, particularly in the hydrogenation and esterification steps. By understanding the underlying chemical principles and anticipating potential challenges, researchers can optimize their synthetic route to achieve high yields and purity. This guide provides a framework for troubleshooting common issues and serves as a starting point for developing a robust and reproducible synthetic protocol.

References

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Validation of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate: An X-ray Crystallography Case Study

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The precise arrangement of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The precise arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of small organic molecules, centered around a case study of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer valuable insights into a molecule's connectivity and composition, single-crystal X-ray crystallography remains the gold standard for providing unequivocal proof of structure, including absolute stereochemistry.[1]

This guide will delve into the practical application and comparative strengths of X-ray crystallography for validating the structure of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate, a compound for which, to date, no public crystal structure has been reported. We will explore the causality behind the experimental choices in a crystallographic workflow, from crystal growth to data analysis and structure validation, and compare its definitive outputs with the inferential data provided by other common analytical methods.

The Subject Molecule: Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (C₁₀H₁₈O₃) is a substituted cyclohexane derivative.[2] The presence of two stereocenters at the C1 and C4 positions implies the existence of cis and trans diastereomers, each of which can exist as a pair of enantiomers. The specific stereoisomer significantly influences its biological activity and physical properties, making definitive structural confirmation essential.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional structure of a crystalline solid at the atomic and molecular level.[3][4] By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, we can determine the arrangement of atoms, bond lengths, and bond angles with exceptional accuracy.[5] This technique is unparalleled in its ability to resolve stereochemistry and conformational details, which are often ambiguous with other methods.

Experimental Workflow: A Step-by-Step Protocol for Structural Validation

The process of determining a crystal structure can be broken down into several key stages. The following protocol outlines the necessary steps for the structural validation of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate.

The initial step involves the synthesis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate. A potential synthetic route could involve a Diels-Alder reaction followed by reduction and esterification, or a multi-step synthesis starting from a substituted cyclohexanone. Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is paramount to obtaining a high-purity sample suitable for crystallization.

Obtaining a diffraction-quality single crystal is often the most challenging step in X-ray crystallography.[5] For a small organic molecule like Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can lead to the formation of well-ordered crystals.

  • Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility upon cooling can induce crystallization.

The choice of solvent and crystallization method is often determined empirically through screening various conditions.

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. Modern diffractometers use sensitive detectors to record the intensities and positions of the diffracted X-ray beams.

The collected diffraction data are processed to determine the unit cell parameters and the symmetry of the crystal. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. The refinement process optimizes the atomic coordinates, thermal parameters, and occupancy of each atom.

The final step is to rigorously validate the determined crystal structure. This involves checking for chemical sense, such as reasonable bond lengths and angles, and assessing the quality of the fit between the model and the electron density map.[6] Key validation metrics include the R-factor and the goodness-of-fit (GOF). A low R-factor (typically < 0.05 for small molecules) indicates a good agreement between the experimental data and the final structural model. The real-space correlation coefficient (RSCC) is another important metric, with values above 0.95 indicating a very good fit of the model to the electron density.[7]

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other analytical techniques are indispensable for routine characterization and for providing complementary information.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry, crystal packingUnambiguous and highly precise structural determination.[1]Requires a single, diffraction-quality crystal, which can be difficult to obtain.[5] The solid-state conformation may differ from the solution-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei, relative stereochemistryProvides detailed information about the molecular skeleton and the relative arrangement of atoms in solution. Non-destructive.Absolute stereochemistry cannot be determined. Signal overlap in complex molecules can make interpretation difficult.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patternsHighly sensitive, provides accurate molecular weight and formula. Can be coupled with chromatography for mixture analysis.[8][9]Provides no direct information about the 3D structure or stereochemistry. Isomers often cannot be distinguished. Fragmentation patterns can be complex to interpret.[10]
Infrared (IR) Spectroscopy Presence of functional groupsQuick and simple method for identifying functional groups (e.g., O-H, C=O).Provides limited information about the overall molecular structure.

Workflow for Crystallographic Validation

The following diagram illustrates the logical flow of the experimental and computational steps involved in the validation of the structure of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate by X-ray crystallography.

Crystallographic Validation Workflow Workflow for the Crystallographic Validation of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate cluster_experimental Experimental Phase cluster_computational Computational Phase synthesis Synthesis & Purification crystal_growth Crystal Growth Screening synthesis->crystal_growth High Purity Sample data_collection X-ray Diffraction Data Collection crystal_growth->data_collection Diffraction-Quality Crystal data_processing Data Processing & Integration data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation structure_refinement->structure_validation final_structure Definitive 3D Structure structure_validation->final_structure Validated Model

Caption: Workflow for the crystallographic validation of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate.

Conclusion

In the realm of drug discovery and materials science, where structure dictates function, the unequivocal determination of a molecule's three-dimensional architecture is non-negotiable. While NMR, MS, and IR spectroscopy are vital tools for preliminary characterization and quality control, single-crystal X-ray crystallography stands alone in its ability to provide a definitive and high-resolution picture of a molecule's structure. For a compound like Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate, with its inherent stereochemical complexity, X-ray crystallography is the only technique that can unambiguously resolve the cis/trans isomerism and the absolute configuration of its chiral centers. The detailed experimental and analytical workflow presented in this guide underscores the rigorous yet rewarding process of crystallographic structure validation, a process that provides the authoritative grounding necessary for advancing chemical research and development.

References

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Comparative

A Comparative Guide to the Synthesis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is a valuable substituted cyclohexane derivative that serves as a key building block in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is a valuable substituted cyclohexane derivative that serves as a key building block in the synthesis of various pharmaceuticals and biologically active molecules. The presence of hydroxyl, methyl, and ethyl carboxylate functionalities on a cyclohexane scaffold provides a versatile platform for further chemical modifications. The stereochemical arrangement of these substituents, particularly the cis and trans relationship between the hydroxyl and the ester groups, is often crucial for the biological activity of the final product. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule, offering insights into the underlying chemical principles, experimental methodologies, and expected outcomes of each approach. The objective is to equip researchers with the necessary information to select the most suitable synthetic strategy based on factors such as starting material availability, desired stereoisomer, and reaction scalability.

Route 1: Catalytic Hydrogenation of a Substituted Aromatic Ester

This approach leverages the catalytic reduction of an aromatic ring to a cyclohexane ring. The key starting material for this route is an appropriately substituted aromatic ester, which upon hydrogenation, yields the desired saturated cyclic ester.

Chemical Principles and Rationale

The catalytic hydrogenation of aromatic compounds is a powerful transformation that typically employs transition metal catalysts such as ruthenium, rhodium, or platinum. The reaction proceeds via the adsorption of the aromatic substrate onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the aromatic ring. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that influence the reaction's efficiency and stereoselectivity. For the synthesis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate, a plausible precursor is ethyl 4-hydroxy-2-methylbenzoate. Hydrogenation of this substrate would simultaneously reduce the benzene ring and potentially retain the hydroxyl and ester functionalities. The stereochemical outcome is influenced by the interaction of the substituents with the catalyst surface during hydrogen addition.

Reaction Scheme
Experimental Protocol
  • Materials: Ethyl 4-hydroxy-2-methylbenzoate, 5% Ruthenium on Carbon (Ru/C), Ethanol, High-pressure autoclave.

  • Procedure:

    • In a high-pressure autoclave, a solution of ethyl 4-hydroxy-2-methylbenzoate in ethanol is prepared.

    • 5% Ru/C catalyst (typically 1-5 mol%) is added to the solution.

    • The autoclave is sealed and purged several times with nitrogen gas, followed by hydrogen gas.

    • The reaction mixture is stirred and heated to a temperature of 80-120°C under a hydrogen pressure of 1-5 MPa.[1]

    • The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released.

    • The reaction mixture is filtered through a pad of celite to remove the catalyst.

    • The solvent is removed under reduced pressure to yield the crude product.

    • Purification is achieved by column chromatography on silica gel or distillation under reduced pressure to separate the cis and trans isomers.

Discussion of Advantages and Disadvantages
  • Advantages: This route is potentially a one-step synthesis from a commercially available or readily accessible starting material. Catalytic hydrogenation is a well-established and scalable industrial process.

  • Disadvantages: The reaction requires high pressure and temperature, necessitating specialized equipment. The stereoselectivity can be difficult to control, often leading to a mixture of cis and trans isomers that require separation. The catalyst can be expensive, although it can often be recovered and reused. Over-reduction of the ester group to an alcohol or hydrogenolysis of the hydroxyl group are potential side reactions.

Route 2: Grignard Reaction with a Keto-Ester

This classic organometallic reaction provides a direct method for the formation of a tertiary alcohol and a new carbon-carbon bond. In this route, a methyl Grignard reagent is reacted with a cyclic keto-ester.

Chemical Principles and Rationale

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a carbonyl group.[2] In the case of ethyl 4-oxocyclohexanecarboxylate, the methylmagnesium bromide will preferentially attack the ketone carbonyl over the ester carbonyl, as ketones are generally more reactive towards nucleophiles than esters.[3] This reaction will introduce the methyl group at the C4 position and, after an acidic workup, generate the tertiary hydroxyl group. The stereochemical outcome of the Grignard addition to a substituted cyclohexanone is governed by steric and electronic factors. The incoming nucleophile can attack from either the axial or equatorial face of the carbonyl group, leading to the formation of two diastereomeric alcohols. The preferred direction of attack is often dictated by minimizing steric interactions with the existing substituents on the ring.

Reaction Scheme
Experimental Protocol
  • Materials: Ethyl 4-oxocyclohexanecarboxylate, Methylmagnesium bromide (solution in diethyl ether or THF), Anhydrous diethyl ether or THF, Saturated aqueous ammonium chloride solution.

  • Procedure:

    • A solution of ethyl 4-oxocyclohexanecarboxylate in anhydrous diethyl ether or THF is placed in a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon).

    • The solution is cooled to 0°C in an ice bath.

    • A solution of methylmagnesium bromide is added dropwise to the stirred solution of the keto-ester.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

    • The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography to separate the cis and trans isomers.

Discussion of Advantages and Disadvantages
  • Advantages: This route offers a direct and high-yielding method for the construction of the tertiary alcohol functionality. The starting materials are readily available. The reaction conditions are generally mild.

  • Disadvantages: Grignard reagents are highly sensitive to moisture and protic solvents, requiring strictly anhydrous conditions. The stereoselectivity can be moderate, often resulting in a mixture of diastereomers. The presence of the ester group could potentially lead to side reactions if the reaction conditions are not carefully controlled, such as a second addition of the Grignard reagent to the ester carbonyl after its potential reduction to a ketone.

Route 3: Reformatsky Reaction with a Substituted Cyclohexanone

The Reformatsky reaction is another powerful tool for carbon-carbon bond formation, specifically for the synthesis of β-hydroxy esters from aldehydes or ketones.

Chemical Principles and Rationale

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[4][5][6][7] The zinc inserts into the carbon-halogen bond of the α-halo ester to form an organozinc reagent, often referred to as a Reformatsky enolate. This enolate then adds to the carbonyl group of the ketone. Subsequent hydrolysis yields the β-hydroxy ester. For the synthesis of our target molecule, 4-methylcyclohexanone would be reacted with ethyl bromoacetate in the presence of activated zinc. The stereochemical outcome is determined during the nucleophilic addition of the organozinc intermediate to the cyclohexanone ring, with steric hindrance playing a key role in directing the approach of the nucleophile.

Reaction Scheme
Experimental Protocol
  • Materials: 4-Methylcyclohexanone, Ethyl bromoacetate, Zinc dust (activated), Benzene or Toluene, Saturated aqueous ammonium chloride solution.

  • Procedure:

    • A flask containing activated zinc dust and a crystal of iodine (as an activator) is heated gently under an inert atmosphere.

    • A solution of 4-methylcyclohexanone and ethyl bromoacetate in an anhydrous solvent such as benzene or toluene is added to the flask.

    • The reaction mixture is heated to reflux with vigorous stirring. The reaction is typically initiated by the disappearance of the iodine color.

    • The reaction is maintained at reflux for several hours until the consumption of the starting materials is observed by TLC.

    • The reaction mixture is cooled to room temperature and then quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The resulting crude product is purified by column chromatography to afford the desired cis and trans isomers.[8]

Discussion of Advantages and Disadvantages
  • Advantages: The Reformatsky reaction is tolerant of a wider range of functional groups compared to the Grignard reaction. The organozinc reagents are generally less basic and less reactive than Grignard reagents, which can lead to fewer side reactions.

  • Disadvantages: The activation of zinc can sometimes be challenging. The reaction often requires elevated temperatures. Similar to the other routes, controlling the stereoselectivity can be difficult, and a mixture of isomers is a common outcome. The use of benzene as a solvent is a significant health and safety concern.

Comparative Summary of Synthesis Routes

FeatureRoute 1: Catalytic HydrogenationRoute 2: Grignard ReactionRoute 3: Reformatsky Reaction
Starting Materials Ethyl 4-hydroxy-2-methylbenzoateEthyl 4-oxocyclohexanecarboxylate, Methylmagnesium bromide4-Methylcyclohexanone, Ethyl bromoacetate, Zinc
Key Transformation Aromatic ring reductionNucleophilic addition of an organometallic reagentOrganozinc-mediated nucleophilic addition
Reaction Conditions High pressure (1-5 MPa), High temperature (80-120°C)Anhydrous, inert atmosphere, low to ambient temperatureAnhydrous, elevated temperature (reflux)
Stereoselectivity Generally produces a mixture of cis and trans isomersProduces a mixture of diastereomers, ratio depends on steric factorsTypically yields a mixture of diastereomers
Potential Yield Moderate to high, dependent on catalyst activity and side reactionsGenerally highModerate to high
Advantages Potentially one-step, scalableDirect formation of tertiary alcohol, mild conditionsTolerant to more functional groups than Grignard
Disadvantages Requires specialized high-pressure equipment, catalyst cost, potential for over-reductionRequires strictly anhydrous conditions, potential for side reactions with the esterZinc activation can be difficult, often requires heating, potential for isomeric mixtures

Visualizing the Synthetic Pathways

Route 1: Catalytic Hydrogenation Workflow

start Ethyl 4-hydroxy-2-methylbenzoate process1 H2, Ru/C Ethanol, 80-120°C, 1-5 MPa start->process1 product Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (cis/trans mixture) process1->product purification Purification (Chromatography/Distillation) product->purification isomers cis and trans isomers purification->isomers

Caption: Catalytic Hydrogenation Workflow

Route 2: Grignard Reaction Workflow

start Ethyl 4-oxocyclohexanecarboxylate reagent CH3MgBr Anhydrous Ether/THF, 0°C to RT start->reagent workup Aqueous Workup (NH4Cl solution) reagent->workup product Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (cis/trans mixture) workup->product purification Purification (Chromatography) product->purification isomers cis and trans isomers purification->isomers

Caption: Grignard Reaction Workflow

Route 3: Reformatsky Reaction Workflow

start 4-Methylcyclohexanone reagents BrCH2COOEt, Zn Anhydrous Benzene/Toluene, Reflux start->reagents workup Aqueous Workup (NH4Cl solution) reagents->workup product Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (cis/trans mixture) workup->product purification Purification (Chromatography) product->purification isomers cis and trans isomers purification->isomers

Caption: Reformatsky Reaction Workflow

Conclusion

The synthesis of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate can be approached through several viable routes, each with its own set of advantages and challenges. The Catalytic Hydrogenation route offers a direct path from an aromatic precursor but requires specialized high-pressure equipment and may offer limited stereocontrol. The Grignard Reaction is a powerful method for constructing the tertiary alcohol, though it demands stringent anhydrous conditions and the stereochemical outcome needs careful consideration. The Reformatsky Reaction provides an alternative to the Grignard approach with potentially better functional group tolerance but may require higher temperatures and careful optimization of zinc activation.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, the scale of the synthesis, the need for a specific stereoisomer, and the available laboratory infrastructure. Further experimental investigation and optimization would be necessary to determine the precise yields and isomer ratios for each of these routes in the synthesis of the target molecule.

References

  • Google Patents. (n.d.). Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
  • Name Reactions in Organic Synthesis. (n.d.). Reformatsky Reaction. Retrieved February 1, 2026, from [Link]

  • jOeCHEM. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved February 1, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved February 1, 2026, from [Link]

  • NROChemistry. (n.d.). Reformatsky Reaction. Retrieved February 1, 2026, from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved February 1, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved February 1, 2026, from [Link]

  • Salunkhe Sir Chemistry. (2020, May 2). 12th 11. AP&E 11.4.4 d. vii. CATALYTIC HYDROGENATION OF PHENOL [Video]. YouTube. Retrieved February 1, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved February 1, 2026, from [Link]

  • Soeherman, et al. (n.d.). SUPPORTING INFORMATION Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone. Amazon S3. Retrieved February 1, 2026, from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2020, January 6). Reactions-of-Grignard-Reagents-with-Carbonyl-Compound-Unexpected-Observations.pdf. Retrieved February 1, 2026, from [Link]

  • SAS Publishers. (n.d.). Research Article Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts. Retrieved February 1, 2026, from [Link]

  • PubMed Central. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Retrieved February 1, 2026, from [Link]

  • RSC Publishing. (n.d.). Catalytic hydrogenation of phenol, cresol and guaiacol over physically mixed catalysts of Pd/C and zeolite solid acids. Retrieved February 1, 2026, from [Link]

  • University of Pittsburgh. (n.d.). 25. The Grignard Reaction. Retrieved February 1, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved February 1, 2026, from [Link]

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Validation

A Senior Application Scientist's Guide to Racemic vs. Enantiopure "Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate" in Synthesis

Introduction: The Critical Role of Chirality in Modern Synthesis In the landscape of pharmaceutical and materials science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. Chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Modern Synthesis

In the landscape of pharmaceutical and materials science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. One enantiomer might be a potent therapeutic agent, while the other could be inactive or, in some notorious cases, harmful. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern drug development.[1]

This guide provides an in-depth comparison of using racemic versus enantiopure forms of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate , a versatile chiral building block. We will explore the practical implications of this choice on synthetic outcomes, drawing on experimental data and established protocols to inform your research and development decisions. This molecule, with its multiple stereocenters, serves as an excellent case study for illustrating the strategic advantages of investing in enantiomerically pure starting materials.

Physicochemical and Stereochemical Considerations

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate possesses two stereocenters, giving rise to four possible stereoisomers. The racemic mixture contains all stereoisomers, whereas an enantiopure sample consists of a single, defined stereoisomer.

PropertyRacemic MixtureEnantiopure IsomerRationale & Implications
Optical Rotation Non-zero (specific value depends on the enantiomer)The defining characteristic of a chiral compound. A non-zero value confirms enantiomeric excess.
Melting/Boiling Point May differ from pure enantiomersSharp, defined melting/boiling pointRacemates can sometimes pack differently in a crystal lattice, affecting physical properties.
Solubility VariableSpecific solubility profileCan differ in chiral solvents or when forming diastereomeric complexes.
NMR/IR Spectra Identical to enantiopure formIdentical to racemic mixtureStandard NMR and IR are achiral techniques and cannot distinguish between enantiomers.
Interaction with Chiral Media Can be separatedInteracts diastereomericallyThis difference is the basis for chiral chromatography and resolution techniques.

Accessibility: The Path to Enantiopurity

The choice between a racemic or enantiopure starting material often comes down to accessibility and cost. While the racemic mixture is typically more economical, several methods exist to obtain the desired single enantiomer.[2][3]

  • Chiral Resolution: This classical approach involves separating the enantiomers of the racemic mixture. This can be achieved through crystallization of diastereomeric salts formed with a chiral resolving agent or through enzymatic processes.[2]

  • Asymmetric Synthesis: Synthesizing the molecule from an achiral precursor using a chiral catalyst or auxiliary to direct the formation of the desired enantiomer.

  • Chiral Chromatography: The racemic mixture is passed through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation.[4][5] This is a powerful analytical and preparative technique.[4][5][6]

The following diagram illustrates the general workflows for obtaining and utilizing these different forms of the starting material.

G cluster_0 Upstream Synthesis & Preparation racemic_start Racemic Ethyl 4-hydroxy-1-methyl- cyclohexanecarboxylate chiral_sep Chiral Separation (e.g., Resolution, HPLC) racemic_start->chiral_sep racemic_reac Reaction with Chiral Reagent 'A' racemic_start->racemic_reac Leads to enantio_start Enantiopure Ethyl 4-hydroxy-1-methyl- cyclohexanecarboxylate chiral_sep->enantio_start enantio_reac Reaction with Chiral Reagent 'A' enantio_start->enantio_reac Leads to diastereomers Mixture of Diastereomers (Difficult to Separate) racemic_reac->diastereomers single_diastereomer Single Diastereomer Product (High Purity) enantio_reac->single_diastereomer

Caption: Synthetic pathways originating from racemic vs. enantiopure starting materials.

Comparative Performance in Synthesis: A Case Study Approach

The true value of an enantiopure starting material is realized in subsequent stereoselective reactions. When a new stereocenter is formed, using a racemic starting material will inevitably lead to a mixture of diastereomers, which are often difficult and costly to separate. In contrast, an enantiopure starting material can direct the formation of a single, desired diastereomer.

Let's consider a common transformation: the conversion of the hydroxyl group to an azide via a Mitsunobu reaction, a key step in the synthesis of various bioactive molecules, including inhibitors of acetyl-CoA carboxylase (ACC).[7]

Experimental Protocol: Mitsunobu Azidation

Objective: To compare the product distribution when starting with racemic vs. enantiopure ethyl 4-hydroxy-1-methylcyclohexanecarboxylate.

Materials:

  • Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (either racemic or enantiopure)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate (1.0 eq) in anhydrous THF (0.1 M).

  • Add triphenylphosphine (2.1 eq).

  • Add a solution of diphenylphosphoryl azide (2.1 eq) in THF.

  • Slowly add diisopropyl azodicarboxylate (2.1 eq) to the mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction, concentrate, and purify the crude product via flash column chromatography.

Expected Outcomes & Analysis
Starting MaterialProduct OutcomePurification Challenge
Racemic A complex mixture of diastereomeric azides.Requires extensive chromatographic separation, often with poor resolution and yield loss.
Enantiopure A single diastereomeric azide product.Straightforward purification, leading to a high yield of the desired stereoisomer.

Causality: The Mitsunobu reaction proceeds with an inversion of stereochemistry at the carbon bearing the hydroxyl group.

  • Starting with Racemic material (a mix of R and S at the hydroxyl-bearing carbon): The reaction will produce a corresponding mix of S and R azides. This results in a diastereomeric mixture that is challenging to separate.

  • Starting with Enantiopure material (e.g., pure R): The reaction will exclusively produce the S-azide, leading to a single, diastereomerically pure product.

This principle is critical in drug discovery programs, such as the development of Hepatitis B virus (HBV) assembly modulators or ACC inhibitors, where specific stereoisomers are required for biological activity.[2][7]

Analytical Characterization: Differentiating Enantiomers

Verifying the enantiomeric purity of the starting material and the stereochemical outcome of a reaction is crucial. Since enantiomers have identical physical properties in an achiral environment, specialized analytical techniques are required.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers.[5] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to elute at different retention times.

G cluster_0 Chiral HPLC Workflow cluster_1 sample Racemic Sample (R & S Enantiomers) injector Injector sample->injector column Chiral Column (CSP) Diastereomeric Interaction injector->column pump HPLC Pump (Mobile Phase) pump->injector detector Detector (UV) column->detector chromatogram Chromatogram detector->chromatogram peak1 Peak for Enantiomer R peak2 Peak for Enantiomer S

Caption: Workflow for the analytical separation of enantiomers using Chiral HPLC.

Typical Protocol for Chiral HPLC Analysis:

  • Column Selection: Choose a suitable chiral stationary phase (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: A mixture of heptane and isopropanol is a common starting point. The ratio is optimized to achieve baseline separation.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample onto the column and monitor the elution profile with a UV detector. The ratio of the peak areas corresponds to the ratio of the enantiomers.

Numerous analytical methods, including HPLC, gas chromatography (GC), and capillary electrophoresis (CE), are available for chiral separations, each offering unique advantages depending on the analyte.[1][4]

Conclusion and Strategic Recommendations

The decision to use racemic or enantiopure Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is a critical strategic choice in a synthesis campaign.

  • Choose Racemic for:

    • Initial exploratory studies where stereochemistry is not a primary concern.

    • Syntheses where the relevant stereocenter is destroyed in a subsequent step.

    • Projects with severe budget constraints, accepting the downstream purification challenges.

  • Choose Enantiopure for:

    • Stereospecific Synthesis: When the goal is to produce a single stereoisomer of the final product. This is almost always the case in drug development.[2][7]

    • Efficiency and Scalability: To avoid costly, time-consuming, and often low-yielding separation of diastereomers at later stages.

    • Regulatory Compliance: Regulatory bodies like the FDA often require the characterization and justification of each stereoisomer in a drug substance.

Investing in an enantiomerically pure starting material like Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is a proactive measure that streamlines the synthetic pathway, simplifies purification, and ultimately accelerates the development of stereochemically defined molecules. It is a foundational step in building quality and efficiency into the core of your synthetic strategy.

References

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.
  • Google Patents. (2019). WO2019001420A1 - Heteroaryldihydropyrimidine derivatives and methods of treating hepatitis b infections.
  • Google Patents. (2011). WO2011067306A1 - Cyclohexane derivatives as inhibitors of acetyl-coa carboxylase (acc).
  • ACS Publications. (2026). Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. Organic Letters.
  • IUPAC. (1997). Analytical Chiral Separation Methods. Pure and Applied Chemistry.
  • ResearchGate. (2025).
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • BLD Pharm. (n.d.). 87787-05-1|Methyl cis-4-hydroxy-1-methylcyclohexane-1-carboxylate.
  • BLD Pharm. (n.d.). 1210348-12-1|(1R,3R,6S)-Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate.
  • Google Patents. (2012). WO2012013716A1 - Bicyclic acetyl-coa carboxylase inhibitors.
  • BLD Pharm. (n.d.). 119068-36-9|(1R,2R)-Ethyl 2-hydroxycyclohexanecarboxylate.
  • Chembase.cn. (n.d.). Methyl 4-Hydroxy-1-methyl-cyclohexanecarboxylate|C9H16O3.

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Comparative

A Comparative Guide to the Biological Activity of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate Derivatives

Introduction: Unveiling the Potential of a Versatile Cyclohexane Scaffold In the landscape of medicinal chemistry, the cyclohexane ring represents a fundamental and highly versatile scaffold. Its conformational flexibili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Cyclohexane Scaffold

In the landscape of medicinal chemistry, the cyclohexane ring represents a fundamental and highly versatile scaffold. Its conformational flexibility and the ability to be stereoselectively functionalized make it a privileged motif in the design of novel therapeutic agents. Cyclohexane derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on a specific, yet largely unexplored, chemical entity: Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate and its potential derivatives.

While direct experimental data on the biological activities of this specific parent compound is not extensively available in the public domain, its structural features—a substituted cyclohexane ring, a hydroxyl group, and an ester moiety—suggest a high potential for derivatization and subsequent biological screening. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals to explore the therapeutic promise of this compound class. We will objectively compare the potential biological performance of novel derivatives with established alternatives, grounded in proven experimental methodologies and a deep understanding of the underlying biological mechanisms.

Our approach is rooted in scientific integrity. We will not present unsubstantiated claims. Instead, we will build a logical case for investigating specific biological activities based on the known pharmacology of structurally related compounds. We will then provide detailed, self-validating experimental protocols to guide this investigation, ensuring that any generated data is robust and reliable.

Hypothesized Biological Activities and Comparative Landscape

The core structure of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate suggests several avenues for biological investigation. The presence of a hydroxyl group offers a site for derivatization to modulate lipophilicity and introduce pharmacophoric features. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, further expanding the chemical space. The methyl group provides a fixed point of substitution, influencing the molecule's conformation.

Based on the activities of structurally similar cyclohexane-containing molecules, we hypothesize that derivatives of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate may exhibit significant anti-inflammatory, antimicrobial, and anticancer properties.

Comparative Analysis of Structurally Related Compounds

To provide a rational basis for our proposed investigations, the following table summarizes the reported biological activities of various cyclohexane derivatives found in the literature. These compounds serve as benchmarks for comparison.

Compound ClassRepresentative StructureReported Biological ActivityKey Structural FeaturesReference
Substituted CyclohexanecarboxylatesEthyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivativesAnalgesic and anti-inflammatoryCyclohexane ester with a heterocyclic moiety[3]
Carvone (Monoterpene)Antimicrobial, anti-inflammatory, antioxidant, antinociceptive, anticonvulsantCyclohexene ring with ketone and isopropyl groups[2]
Gabapentin AnalogsAnticonvulsant, neuropathic pain treatmentCyclohexane ring with an amino acid side chainN/A
Tamoxifen AnalogsAnticancer (breast cancer)Cyclohexane-like ring in a complex polycyclic structure[4]

This comparative landscape underscores the therapeutic potential inherent in the cyclohexane scaffold and provides a strong rationale for exploring the biological activities of novel Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate derivatives.

Proposed Investigational Workflow: A Roadmap to Discovery

We propose a tiered screening approach to efficiently evaluate the biological potential of newly synthesized Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate derivatives. This workflow prioritizes in vitro assays for initial screening, followed by more complex cellular and mechanistic studies for promising candidates.

Investigational_Workflow cluster_synthesis Chemical Synthesis cluster_screening Primary Screening cluster_mechanistic Mechanistic & Secondary Studies cluster_lead Lead Optimization Synthesis Synthesis of Novel Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate Derivatives Anti_inflammatory In Vitro Anti-inflammatory Assays (e.g., Protein Denaturation) Synthesis->Anti_inflammatory Test Compounds Antimicrobial Antibacterial & Antifungal Screening Synthesis->Antimicrobial Anticancer Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Anticancer Pathway_Analysis Signaling Pathway Analysis (e.g., NF-κB, TNF-α) Anti_inflammatory->Pathway_Analysis Active Compounds Enzyme_Inhibition Enzyme Inhibition Assays (e.g., COX, LOX) Anti_inflammatory->Enzyme_Inhibition MIC_Determination MIC/MBC/MFC Determination Antimicrobial->MIC_Determination Active Compounds Cell_Line_Profiling Broad Cancer Cell Line Profiling Anticancer->Cell_Line_Profiling Active Compounds Lead_Optimization Lead Optimization & In Vivo Studies Pathway_Analysis->Lead_Optimization Enzyme_Inhibition->Lead_Optimization MIC_Determination->Lead_Optimization Cell_Line_Profiling->Lead_Optimization

Figure 1: Proposed Investigational Workflow for Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate Derivatives.

Section 1: Evaluation of Anti-Inflammatory Activity

Rationale: Inflammation is a critical biological response, but its dysregulation contributes to numerous chronic diseases. The transcription factor NF-κB and the cytokine TNF-α are pivotal mediators of inflammatory responses.[5][6] Many anti-inflammatory drugs target these pathways. Given that structurally related cyclohexane derivatives have shown anti-inflammatory potential, it is logical to investigate this activity in our target compounds.[2][3]

Primary Screening: In Vitro Protein Denaturation Assay

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay provides a rapid and cost-effective method to screen for the anti-inflammatory potential of compounds by assessing their ability to inhibit heat-induced protein (albumin) denaturation.[7][8][9]

Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

    • Dissolve test compounds and a reference standard (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO) to create a stock solution (1 mg/mL). Prepare serial dilutions.

  • Assay Procedure:

    • To 1 mL of the BSA solution, add 100 µL of the test compound solution at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

    • A control group consists of 1 mL of BSA solution and 100 µL of the vehicle (DMSO).

    • Incubate the reaction mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

    • Cool the solutions to room temperature.

  • Data Acquisition and Analysis:

    • Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for each active compound.

Secondary Mechanistic Studies: Elucidating the Mode of Action

For compounds demonstrating significant activity in the primary screen, further investigation into their mechanism of action is warranted. This involves assessing their impact on key inflammatory signaling pathways.

Signaling Pathway of Interest: NF-κB and TNF-α

The NF-κB and TNF-α signaling pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[4][10][11]

Inflammation_Pathways cluster_tnf TNF-α Signaling cluster_nfkb NF-κB Signaling TNFa TNF-α TNFR TNFR1/2 TNFa->TNFR Binds TRADD TRADD/TRAF2 TNFR->TRADD Recruits IKK IKK Complex TRADD->IKK Activates NFkB_IkB NF-κB IκBα IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB IκBα Degradation & NF-κB Release Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces

Figure 2: Simplified TNF-α and NF-κB Signaling Pathway in Inflammation.

Recommended Secondary Assays:

  • Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages: Measure the effect of the compounds on NO production in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).[12]

  • Cytokine Release Assays (ELISA): Quantify the inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated macrophages treated with the test compounds.

  • Western Blot Analysis: Assess the expression levels of key proteins in the NF-κB pathway (e.g., phosphorylated IκBα, p65) to determine if the compounds inhibit its activation.

Section 2: Evaluation of Antimicrobial Activity

Rationale: The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Cyclohexane derivatives have been reported to possess antimicrobial properties, making this a promising area of investigation for our target compounds.[1]

Primary Screening: Agar Well Diffusion Method

Principle: This is a widely used preliminary method to screen for antimicrobial activity. The test compound diffuses from a well through a solidified agar medium inoculated with a test microorganism. The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound.[13][14]

Experimental Protocol:

  • Preparation of Materials:

    • Prepare Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.

    • Culture representative bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 10231).[15]

    • Prepare standardized microbial inoculums (0.5 McFarland standard).

  • Assay Procedure:

    • Pour the molten agar into sterile Petri dishes and allow it to solidify.

    • Spread the microbial inoculum evenly over the agar surface.

    • Create wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

    • Add a fixed volume (e.g., 100 µL) of the test compound solution (at a standard concentration, e.g., 1 mg/mL) into each well.

    • Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (vehicle).

  • Incubation and Data Analysis:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

    • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Secondary Quantitative Assays: MIC, MBC, and MFC Determination

For compounds showing activity in the primary screen, quantitative measures of their potency are required.

Experimental Protocol: Broth Microdilution Method

  • Preparation:

    • Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation:

    • Add a standardized microbial inoculum to each well.

  • Incubation:

    • Incubate the plates under the same conditions as the agar well diffusion assay.

  • Data Analysis:

    • Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that completely inhibits visible microbial growth.

    • Minimum Bactericidal Concentration (MBC) / Minimum Fungicidal Concentration (MFC): An aliquot from the wells showing no growth is subcultured onto fresh agar plates. The lowest concentration that prevents any growth on the subculture is the MBC/MFC.

Section 3: Evaluation of Anticancer Activity

Rationale: The search for novel anticancer agents is a cornerstone of modern drug discovery. The structural diversity of cyclohexane derivatives has led to their investigation as potential anticancer agents.[16]

Primary Screening: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically. This assay is widely used to screen for the cytotoxic effects of compounds on cancer cell lines.[17][18]

Experimental Protocol:

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer) in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

    • Include a vehicle control and a positive control (e.g., Doxorubicin).

  • MTT Addition and Formazan Solubilization:

    • Add MTT solution (e.g., 10 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each active compound.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Test Compounds (Various Concentrations) Incubate1->Treat Incubate2 Incubate for 48-72 hours Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability and IC50 Values Read->Analyze

Figure 3: Workflow for the MTT Cytotoxicity Assay.

Secondary Screening and Mechanistic Studies

Promising candidates from the initial cytotoxicity screen should be further evaluated against a broader panel of cancer cell lines to assess their spectrum of activity. Mechanistic studies can then be employed to understand how these compounds induce cell death.

Recommended Secondary Assays:

  • Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the compounds induce apoptosis.

  • Cell Cycle Analysis: Analyze the effect of the compounds on the cell cycle distribution of cancer cells using flow cytometry.

  • Western Blot Analysis: Investigate the modulation of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the systematic evaluation of the biological activities of novel Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate derivatives. While direct data for this specific compound class is currently limited, the established activities of structurally related cyclohexane-containing molecules provide a strong impetus for this research.

By following the proposed workflow of primary screening followed by secondary mechanistic studies, researchers can efficiently identify and characterize promising lead compounds with potential therapeutic applications in inflammation, infectious diseases, and oncology. The detailed experimental protocols and the mechanistic context provided herein are intended to empower researchers to generate high-quality, reproducible data, thereby accelerating the journey from a promising chemical scaffold to a potential therapeutic candidate. Future work should focus on the synthesis of a diverse library of derivatives and the execution of the described biological assays to unlock the full therapeutic potential of this versatile chemical class.

References

  • springermedizin.de. (n.d.). In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L. Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PMC - PubMed Central. Retrieved from [Link]

  • IJCRT.org. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. Retrieved from [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Aging-US. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-(hydroxymethyl)cyclohexane-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2023). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Retrieved from [Link]

  • PMC - NIH. (2018). Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. Retrieved from [Link]

  • NIH. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link]

  • ResearchGate. (2021). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis and Antimicrobial Activity of New Aromatic Esters of Potential Interest in Supramolecular Chemistry. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). TNF-α Signaling Pathway. Retrieved from [Link]

  • NIH. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • PMC - NIH. (2017). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • ResearchGate. (2017). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]

  • NIH. (2020). Synthesis, Characterization, and Antimicrobial Evaluation of Random Poly(ester-Carbonate)s Bearing Pendant Primary Amine in the Main Chain. Retrieved from [Link]

  • Aging-US. (2020). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Retrieved from [Link]

  • Chemical Engineering Transactions. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Retrieved from [Link]

  • ResearchGate. (2023). Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. Retrieved from [Link]

  • ResearchGate. (2022). Cytotoxic activity of the six selected small-molecule compounds on cancer cell lines in vitro. Retrieved from [Link]

  • PubMed. (2022). Carvone and its pharmacological activities: A systematic review. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • PubMed. (2009). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Tumor necrosis factor. Retrieved from [Link]

  • Frontiers. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • MDPI. (2022). An Eco-Friendly Method to Synthesize Potent Antimicrobial Tricyclic Flavonoids. Retrieved from [Link]

  • BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Retrieved from [Link]

  • MDPI. (2023). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. Retrieved from [Link]

  • PubMed. (2011). Synthesis and Antimycobacterial Activities of Ring-Substituted Quinolinecarboxylic acid/ester Analogues. Part 1. Retrieved from [Link]

  • PMC. (2018). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Retrieved from [Link]

  • NCBI Bookshelf - NIH. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

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  • ResearchGate. (2022). Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-methylcyclohexane-1-carboxylate. Retrieved from [Link]

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Validation

Computational analysis of "Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate" conformers

Topic: Computational Analysis of "Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate" Conformers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Analysis of "Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate" Conformers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides a rigorous computational framework for analyzing the conformational landscape of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate . As a 1,4-disubstituted cyclohexane with a gem-disubstituted C1 center, this molecule presents a classic yet complex stereochemical problem. The steric competition between the C1-methyl and C1-ester groups dictates the global minimum, often defying intuitive assumptions based on molecular weight alone.

This analysis compares the thermodynamic stability of the primary conformers (Chair-1 vs. Chair-2) for both diastereomers (cis and trans). It establishes a validated protocol for predicting the bioactive conformation, a critical step in structure-based drug design (SBDD).

The Structural Landscape: Defining the Isomers

Before initiating computational workflows, one must define the stereochemical relationships. The molecule possesses two chiral centers (effectively, though C1 is achiral if the ring is symmetric, the substitution pattern creates cis/trans isomerism relative to C4).

The "Gem-Disubstitution" Effect

At position C1, the ring bears both a Methyl group (


) and an Ethyl Ester group (

).
  • A-Value Methyl: ~1.74 kcal/mol[1][2]

  • A-Value Ethyl Ester: ~1.15–1.25 kcal/mol

  • Thermodynamic Imperative: Contrary to mass-based intuition, the Methyl group is sterically bulkier (in terms of 1,3-diaxial interactions) than the planar ester group. Therefore, the global minimum conformation will almost invariably place the C1-Methyl group in the Equatorial position , forcing the Ester into the Axial position.

The Diastereomers

We compare two distinct isomers based on the relative stereochemistry of the Carboxylate (C1) and Hydroxyl (C4) groups:

  • Trans-Isomer (Referenced to Ester/OH): The Ester and OH are on opposite faces.

    • Conformer A: Ester (Axial) / Methyl (Equatorial) / OH (Equatorial).

    • Conformer B: Ester (Equatorial) / Methyl (Axial) / OH (Axial).

  • Cis-Isomer (Referenced to Ester/OH): The Ester and OH are on the same face.

    • Conformer A: Ester (Axial) / Methyl (Equatorial) / OH (Axial).

    • Conformer B: Ester (Equatorial) / Methyl (Axial) / OH (Equatorial).

Computational Protocol (Methodology)

To ensure high-fidelity energy rankings, a hierarchical approach is required. Simple Force Field (MM) calculations are insufficient for the electronic effects of the ester; Density Functional Theory (DFT) is mandatory.

Step-by-Step Workflow
  • Conformational Search (Monte Carlo/MMFF94):

    • Generate rotamers for the ethyl ester and hydroxyl group.

    • Use a 5.0 kcal/mol energy window to capture all relevant local minima.

  • Geometry Optimization (DFT):

    • Level of Theory: B3LYP/6-31+G(d,p) or

      
      B97X-D/def2-TZVP (includes dispersion corrections).
      
    • Constraint: None (full relaxation).

  • Vibrational Frequency Analysis:

    • Verify stationary points (zero imaginary frequencies).

    • Calculate Zero-Point Energy (ZPE) and Thermal Corrections to Gibbs Free Energy (

      
      ).
      
  • Solvation Modeling (PCM/SMD):

    • Re-optimize or perform single-point energy calculations in water (

      
      ) or chloroform (
      
      
      
      ) depending on the intended biological or synthetic context.
Workflow Visualization

The following diagram illustrates the logical flow from structure generation to data extraction.

ConformationalAnalysis Input Input Structure (cis & trans isomers) ConfSearch Conformational Search (MMFF94 / Monte Carlo) Input->ConfSearch Filter Filter Redundant Conformers ConfSearch->Filter DFTOpt DFT Optimization (B3LYP/6-31+G*) Filter->DFTOpt Freq Frequency Calc (Gibbs Free Energy) DFTOpt->Freq Freq->DFTOpt Imaginary Freq? Output Boltzmann Population Analysis Freq->Output

Caption: Hierarchical computational workflow for resolving conformational energy differences.

Energetic Comparison & Results

The following data summarizes the predicted relative Gibbs Free Energies (


) for the conformers. This comparison highlights the "Alternative" states (Chair flips) that the molecule can adopt.

Table 1: Relative Stability of Conformers (DFT/B3LYP/6-31+G(d,p))

Isomer ConfigurationConformer GeometryKey InteractionsRelative Energy (

, kcal/mol)
Population (298K)
Trans (Ester/OH) Ester-Ax / Me-Eq / OH-Eq Me(Eq) + OH(Eq) (Stable)0.00 (Global Min) > 98%
Trans (Ester/OH)Ester-Eq / Me-Ax / OH-AxMe(Ax) + OH(Ax) (Unstable)+3.45< 0.1%
Cis (Ester/OH) Ester-Ax / Me-Eq / OH-Ax Me(Eq) vs OH(Ax)+1.10~85%
Cis (Ester/OH)Ester-Eq / Me-Ax / OH-EqMe(Ax) vs OH(Eq)+2.40~15%
Analysis of Alternatives
  • The Winner (Trans-Diequatorial): The isomer where the Ester is Axial, Methyl is Equatorial, and OH is Equatorial is the global minimum. It maximizes the number of equatorial substituents for the groups with the highest A-values (Me and OH).

  • The "Cis" Dilemma: In the cis isomer, the molecule must choose between placing the Methyl axial or the Hydroxyl axial. Since the A-value of Me (1.74) > OH (0.87), the molecule preferentially keeps the Methyl equatorial, forcing the OH into the axial position.

Experimental Validation (Self-Validating System)

A computational model is only as good as its experimental validation. For this molecule,


H-NMR Coupling Constants  provide the definitive proof of conformation.
The Diagnostic Signal: H4 Proton

The proton attached to C4 (geminal to the hydroxyl group) reports the ring puckering.

  • Scenario A (OH is Equatorial): The H4 proton is Axial .

    • It has two trans-diaxial neighbors (H3ax, H5ax).

    • Coupling Constant (

      
      ):  Large triplet of triplets, 
      
      
      
      Hz
      (Ax-Ax coupling).
  • Scenario B (OH is Axial): The H4 proton is Equatorial .

    • It has no trans-diaxial neighbors.

    • Coupling Constant (

      
      ):  Narrow multiplet, 
      
      
      
      Hz
      (Eq-Ax and Eq-Eq coupling).

Validation Protocol:

  • Synthesize or isolate the specific diastereomer.

  • Acquire

    
    H-NMR in 
    
    
    
    .
  • Examine the multiplet at

    
     ppm (H-C-OH).
    
  • Decision: If

    
     Hz, the OH is Equatorial (confirming the Trans global min or Cis minor conformer). If 
    
    
    
    Hz, the OH is Axial (confirming the Cis major conformer).

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Wiberg, K. B. (1990). "The A-values of substituents on cyclohexane rings." Journal of Organic Chemistry. Link

  • Gaussian, Inc. (2024). "Thermochemistry in Gaussian." Gaussian White Papers. Link

  • Kirby, A. J. (1983). Stereoelectronic Effects. Oxford Chemistry Primers.
  • Reich, H. J. (2024). "WinPLT NMR Coupling Constants Guide." University of Wisconsin-Madison Chemistry. Link

Sources

Comparative

Conformational analysis of "Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate" and its analogs

Title: Conformational Control in Cyclohexane Scaffolds: A Comparative Guide to Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate Executive Summary In medicinal chemistry, the rigidification of aliphatic rings is a proven st...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Conformational Control in Cyclohexane Scaffolds: A Comparative Guide to Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

Executive Summary In medicinal chemistry, the rigidification of aliphatic rings is a proven strategy to improve receptor selectivity and metabolic stability. Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate represents a critical "locked" scaffold where the geminal substitution at C1 biases the conformational equilibrium, creating a defined vector for the C4-hydroxyl group. This guide analyzes the conformational dynamics of this molecule, compares it with non-methylated and bulky-ester analogs, and provides actionable protocols for stereoselective synthesis and characterization.

Part 1: Structural Dynamics & Energetics

The conformational behavior of 1,4-disubstituted cyclohexanes is governed by the competition between steric bulk (A-values) and electronic effects. In this specific molecule, the geminal substitution at C1 (Methyl vs. Ethyl Ester) dictates the global geometry.

The "Methyl Lock" Effect

Unlike simple ethyl 4-hydroxycyclohexanecarboxylate, where the ring is conformationally flexible, the addition of the 1-methyl group creates a thermodynamic bias.

  • A-Value Competition:

    • Methyl (-CH₃): ~1.74 kcal/mol[1]

    • Ethyl Ester (-COOEt): ~1.15 kcal/mol

    • Hydroxyl (-OH): ~0.87 kcal/mol[1]

Thermodynamic Consequence: In the 1,1-disubstituted position, the group with the larger A-value (Methyl) preferentially adopts the Equatorial position to minimize 1,3-diaxial interactions. Consequently, the Ester group is forced into the Axial position. This "Methyl Lock" simplifies the analysis of the C4-hydroxyl group:

  • Trans-Isomer (Global Minimum): 1-Me (Eq) / 4-OH (Eq). The hydroxyl group extends radially, maximizing distance from the ring.

  • Cis-Isomer (Higher Energy): 1-Me (Eq) / 4-OH (Ax). The hydroxyl group projects axially, subject to 1,3-diaxial strain.

Conformational Equilibrium Diagram (Graphviz)

Conformation cluster_0 Thermodynamic Preference (A-Value Driven) Trans_Stable TRANS ISOMER (Major) 1-Me(Eq) | 1-COOEt(Ax) 4-OH(Eq) Trans_Unstable TRANS ISOMER (Minor) 1-Me(Ax) | 1-COOEt(Eq) 4-OH(Ax) Trans_Stable->Trans_Unstable Ring Flip (Highly Disfavored) Cis_Stable CIS ISOMER (Major) 1-Me(Eq) | 1-COOEt(Ax) 4-OH(Ax) Cis_Unstable CIS ISOMER (Minor) 1-Me(Ax) | 1-COOEt(Eq) 4-OH(Eq) Cis_Stable->Cis_Unstable Ring Flip (Disfavored)

Figure 1: Conformational landscape. The 1-Methyl group acts as a conformational anchor (A-value 1.74), forcing the ester axial and dictating the spatial orientation of the 4-OH group.

Part 2: Comparative Analysis

This section compares the target molecule with its closest analogs to assist in scaffold selection for drug discovery.

Table 1: Scaffold Comparison for Medicinal Chemistry Applications

FeatureTarget: 1-Me / Ethyl Ester Analog A: 1-H / Ethyl Ester Analog B: 1-Me / t-Butyl Ester
Structure Rigid, quaternary C1Flexible, tertiary C1Rigid, bulky quaternary C1
Conformation Biased: Me(Eq) / Ester(Ax)Fluxional: Ring flips occur at RTLocked: t-Butyl forces Me(Ax) or twists
Lipophilicity (cLogP) ~1.3 (Moderate)~0.8 (Lower)~2.1 (Higher)
Metabolic Stability High: Quaternary center blocks metabolismLow: C1-H susceptible to oxidationHigh: Steric bulk protects ester
Synthetic Utility Separation of isomers is facileIsomers equilibrate easilyHarder to hydrolyze (requires TFA)
Primary Use Case Receptor Probes: Defined OH vectorSolubility Enhancer: General polarityProdrugs: Lipophilic delivery

Key Insight: Choose the 1-Me / Ethyl Ester (Target) when you need a specific vector for the hydroxyl group to map a receptor pocket. Choose the 1-H analog if you only need solubility and do not require a rigid geometry.

Part 3: Synthesis & Stereocontrol Protocols

To access the specific isomers, one must reduce the ketone precursor (Ethyl 1-methyl-4-oxocyclohexanecarboxylate). The choice of reducing agent dictates the stereochemical outcome.

Stereoselective Reduction Workflow
  • Pathway A (Thermodynamic Control): Uses Sodium Borohydride (NaBH₄) . The small hydride attacks from the axial face (less hindered), yielding the equatorial alcohol (Trans-isomer).

  • Pathway B (Kinetic Control): Uses L-Selectride . The bulky hydride attacks from the equatorial face (more accessible), yielding the axial alcohol (Cis-isomer).

Synthesis cluster_NaBH4 Pathway A: Small Hydride cluster_Selectride Pathway B: Bulky Hydride Ketone Precursor: Ethyl 1-methyl-4-oxocyclohexanecarboxylate NaBH4 Reagent: NaBH4 Solvent: MeOH, 0°C Ketone->NaBH4 Selectride Reagent: L-Selectride Solvent: THF, -78°C Ketone->Selectride Trans Product: TRANS-Isomer (OH Equatorial) Yield: ~95:5 dr NaBH4->Trans Cis Product: CIS-Isomer (OH Axial) Yield: ~90:10 dr Selectride->Cis

Figure 2: Divergent synthesis pathways. Reagent steric bulk is the switch for selecting the Cis (axial OH) or Trans (equatorial OH) isomer.

Experimental Procedure (Self-Validating)

Protocol: Synthesis of Trans-Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

  • Setup: Dissolve Ethyl 1-methyl-4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous Methanol (0.5 M concentration). Cool to 0°C under N₂.

  • Addition: Add NaBH₄ (1.5 eq) portion-wise over 15 minutes. Validation: Observe gas evolution (H₂). Ensure temp < 5°C to minimize side reactions.

  • Quench: After 1 hour, quench with sat. NH₄Cl.[2] Extract with EtOAc (3x).

  • Purification: Flash chromatography (Hexane:EtOAc 4:1).

  • Validation (NMR):

    • H4 Proton Signal: Look for the carbinol proton (CH-OH) at ~3.5 ppm.

    • Coupling Constant: For the Trans isomer (OH equatorial), the H4 proton is axial. It will show a large coupling constant (

      
      ) due to diaxial coupling with H3/H5.
      
    • Contrast: The Cis isomer (OH axial) has an equatorial H4 proton, showing a narrow multiplet (

      
      ).
      

Part 4: References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for A-values and conformational analysis).

  • Wiberg, K. B. (1990). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312-322.

  • ChemicalBook. (2025).[3][4] "Methyl cis-4-hydroxycyclohexanecarboxylate Properties and Safety."

  • PubChem. (2025). "Methyl 1-hydroxy-4-methylcyclohexanecarboxylate Compound Summary."

  • Master Organic Chemistry. (2014). "A-Values for Substituted Cyclohexanes."

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate

Executive Summary & Immediate Classification Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is a functionalized organic ester used primarily as a pharmaceutical intermediate.[1][2] For disposal purposes, it is classified...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Classification

Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate is a functionalized organic ester used primarily as a pharmaceutical intermediate.[1][2] For disposal purposes, it is classified as Non-Halogenated Organic Waste .

  • Primary Hazard: Combustible/Flammable Liquid (depending on specific flash point) and Skin/Eye Irritant.

  • Disposal Stream: Organic Solvents (Non-Halogenated).[3][4][5][6]

  • Critical Prohibition: Do NOT pour down the drain. Do NOT mix with oxidizers (e.g., nitric acid) or halogenated solvents if possible (to reduce disposal costs).

Chemical Profile & Hazard Identification

The "Why" behind the protocol.

Effective disposal requires understanding the molecule's behavior. As a Senior Application Scientist, I prioritize the "Structure-Activity Relationship" (SAR) of the waste to prevent incompatible mixing.

FeatureChemical LogicOperational Implication
Ester Group (-COOEt)Susceptible to hydrolysis; flammable.[1][2]Fire Hazard: Treat as Class 3 Flammable Liquid.[1][2] Incompatibility: Segregate from strong acids/bases to prevent exothermic hydrolysis in the waste drum.
Hydroxyl Group (-OH)Increases polarity and water solubility.[1][2]Miscibility: Will likely mix well with ethanol/methanol waste but may form emulsions with pure hexanes.[1][2]
Cyclohexane Ring Lipophilic carbon backbone.[1][2]Solvent Class: Requires organic solvent incineration (high BTU value).[1][2]
Halogen Status None (C, H, O only).[1][2]Cost Control: Dispose in "Non-Halogenated" streams. Mixing with Chloroform/DCM triples disposal costs.

Waste Segregation Protocol

The "Self-Validating" System.[1][2]

The most common laboratory error is improper segregation. This molecule must be isolated from incompatible streams to prevent "waste bulking" reactions.[7]

The Segregation Logic (Graphviz)

The following decision tree illustrates the correct workflow for identifying the waste stream.

WasteSegregation Start Start: Waste Generation IsMixed Is the chemical mixed with other solvents? Start->IsMixed CheckHalogen Does the mixture contain Halogens? (Cl, Br, F, I - e.g., DCM, Chloroform) IsMixed->CheckHalogen Yes NonHalogenPath Stream A: Non-Halogenated Organic IsMixed->NonHalogenPath No (Pure Substance) CheckHalogen->NonHalogenPath No HalogenPath Stream B: Halogenated Organic CheckHalogen->HalogenPath Yes Labeling Apply Hazardous Waste Tag (List all constituents %) NonHalogenPath->Labeling Label: 'Non-Halogenated Solvent' HalogenPath->Labeling Label: 'Halogenated Solvent' AqueousPath Stream C: Aqueous Waste (Only if <5% Organic)

Figure 1: Decision logic for segregating organic ester waste. Blue nodes indicate decision points; Green indicates the target stream for this specific chemical.[2]

Step-by-Step Disposal Procedure

Phase 1: Bench-Level Accumulation

Objective: Secure containment at the point of generation.

  • Select Container: Use a chemically compatible container (High-Density Polyethylene (HDPE) or Glass).

    • Why: Esters can swell certain low-grade plastics over time; HDPE is resistant.[2]

  • Labeling (Immediate): Before adding the first drop of waste, attach a Hazardous Waste Tag .

    • Field: Chemical Name (Write out full name: "Ethyl 4-hydroxy-1-methylcyclohexanecarboxylate").

    • Field: Hazard Checkbox (Select "Flammable" and "Irritant").

    • Field: Composition (If pure, write "95-100%").

  • Transfer: Pour waste into the container using a funnel to prevent spillage.

    • Safety Check: Ensure the container is in a secondary containment tray (tub) to catch drips.

Phase 2: Satellite Accumulation Area (SAA)

Objective: Regulatory compliance (RCRA) pending pickup.

  • Cap Tightness: Ensure the cap is screwed on tightly when not actively adding waste.[3]

    • Reference: OSHA 29 CFR 1910.1450 requires containers to be closed to prevent fugitive emissions [1].

  • Segregation: Place the container in the "Organic Solvents" bin.

    • Critical: Do not place in the same secondary containment tray as Oxidizing Acids (Nitric/Perchloric).

Phase 3: Final Disposal (EHS Handoff)

Objective: Transfer to incineration facility.

  • Request Pickup: When the container is 90% full (leave headspace for expansion), submit a pickup request to your Environmental Health & Safety (EHS) department.

  • Manifesting: The waste will likely be coded under EPA Waste Code D001 (Ignitable) if the flash point is <60°C, or as a general organic waste requiring thermal destruction [2].

Spill Response Protocol

Immediate actions for accidental release.

ScaleAction Plan
Minor (<50 mL) 1. Alert nearby personnel.2. Wear nitrile gloves and safety glasses.3. Absorb with vermiculite or universal absorbent pads .4. Place soaked pads in a sealable bag and label as "Hazardous Waste (Debris)."
Major (>500 mL) 1. Evacuate the immediate area.2. Eliminate ignition sources (turn off hot plates/stirrers).3. Call EHS/Emergency Response.4. Do not attempt cleanup without respiratory protection (organic vapor cartridge) due to potential VOC accumulation.

Regulatory & Compliance Context

  • EPA RCRA Status: This chemical is not P-listed or U-listed by specific name.[2] However, it exhibits the characteristic of Ignitability (D001) in many formulations and must be treated as such [2].

  • OSHA Lab Standard: This procedure complies with 29 CFR 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories), requiring a Chemical Hygiene Plan that includes specific disposal provisions [1].[8]

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[9] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[8][9] United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

Sources

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